Technical Documentation Center

N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical and Physical Properties of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide

Executive Summary N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide (CAS: 1243366-86-0 / 2228662-81-3) is a highly versatile fluorinated phenolic sulfonamide building block [1][2]. In modern drug discovery, the strategic in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide (CAS: 1243366-86-0 / 2228662-81-3) is a highly versatile fluorinated phenolic sulfonamide building block [1][2]. In modern drug discovery, the strategic incorporation of this scaffold is frequently utilized to design kinase inhibitors, cyclooxygenase (COX) modulators, and transition-state analogs. The unique combination of a highly electronegative fluorine atom, a hydrogen-bond-donating phenolic hydroxyl group, and an acidic methanesulfonamide moiety creates a precise pharmacophore capable of anchoring into complex protein binding pockets while resisting rapid metabolic degradation.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and chemical reactivity, alongside a self-validating synthetic protocol for its preparation.

Physicochemical Profiling and Structural Logic

The pharmacological utility of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide is dictated by the synergistic electronic effects of its three primary functional groups.

  • The 5-Fluoro Substituent: Fluorine’s high electronegativity exerts a strong inductive electron-withdrawing effect (-I) across the aromatic ring. This lowers the pKa of the adjacent phenolic OH, making it a stronger hydrogen bond donor. Furthermore, the C-F bond blocks cytochrome P450-mediated aromatic oxidation at the 5-position, significantly enhancing the molecule's metabolic half-life.

  • The 2-Hydroxyl Group: Acts as a dual hydrogen bond donor and acceptor. Its ortho-relationship to the sulfonamide allows for potential intramolecular hydrogen bonding, which can lock the molecule into a specific bioactive conformation and transiently increase membrane permeability.

  • The Methanesulfonamide Group: The NH proton is highly acidic (pKa ~8.5) due to the electron-withdrawing sulfonyl group. This allows the molecule to act as a bioisostere for carboxylic acids, mimicking tetrahedral transition states in enzyme active sites without the poor membrane permeability typically associated with free carboxylates.

Quantitative Data Summary
PropertyValueCausality / Implication for Drug Design
Molecular Formula C₇H₈FNO₃SStandard low-molecular-weight fragment (Lead-like).
Molecular Weight 205.21 g/mol Highly efficient ligand efficiency (LE) potential.
CAS Registry Numbers 1243366-86-0, 2228662-81-3Dual registry due to varying commercial cataloging [1][2].
Predicted XLogP3 ~1.2Optimal lipophilicity for passive membrane permeability.
Topological Polar Surface Area 66.4 ŲExcellent for oral bioavailability (Rule of 5 compliant).
Hydrogen Bond Donors 2 (OH, NH)Strong anchoring potential in target protein pockets.
Hydrogen Bond Acceptors 5 (F, OH, SO₂ x2)Facilitates extensive interaction networks.
Rotatable Bonds 2Low entropic penalty upon target binding.

Chemical Reactivity and Stability

Understanding the differential reactivity of this molecule is critical for downstream functionalization.

  • Chemoselectivity (N- vs. O-Alkylation): The sulfonamide nitrogen and the phenolic oxygen are both nucleophilic. However, under mildly basic conditions (e.g., K₂CO₃ in DMF), the more acidic sulfonamide NH (pKa ~8.5) is preferentially deprotonated over the phenol (pKa ~9.5-10, slightly lowered by fluorine). This allows for selective N-alkylation.

  • Electrophilic Aromatic Substitution (EAS): The hydroxyl group strongly activates the ring (ortho/para directing), but the sulfonamide is deactivating. The position between the OH and F (position 3) is sterically hindered, making position 4 the most susceptible to electrophilic attack (e.g., halogenation or nitration) if further derivatization is required.

Synthesis Methodology: Selective N-Sulfonylation

The synthesis of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide relies on the selective N-sulfonylation of 2-amino-4-fluorophenol using methanesulfonyl chloride (MsCl). The fundamental mechanism is a nucleophilic acyl-type substitution occurring at the highly electron-deficient electrophilic sulfur atom [3][4].

Self-Validating Experimental Protocol

Objective: Achieve >95% chemoselectivity for N-sulfonylation over O-sulfonylation.

Reagents:

  • 2-Amino-4-fluorophenol (1.0 equiv, 10 mmol)

  • Methanesulfonyl chloride (MsCl) (1.05 equiv, 10.5 mmol)

  • Anhydrous Pyridine (1.2 equiv, 12 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Workflow & Causality:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-amino-4-fluorophenol in anhydrous DCM. Add pyridine.

    • Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst, forming a highly reactive transient sulfonylpyridinium intermediate [3].

  • Temperature Control: Submerge the flask in an ice-water bath to strictly maintain 0 °C.

    • Causality: Amines are intrinsically more nucleophilic than phenols. However, sulfonylation is highly exothermic. Keeping the reaction at 0 °C suppresses the kinetic energy required for the less nucleophilic phenolic oxygen to attack the electrophile, ensuring exclusive N-sulfonylation [4].

  • Addition: Add MsCl dropwise over 15 minutes via a syringe.

  • Propagation & Validation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • In-Process Validation: Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The starting material (amine) will stain positive with ninhydrin, whereas the product will not. Complete disappearance of the amine spot validates reaction completion.

  • Quench & Workup: Dilute the mixture with 30 mL of DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (25 mL), and brine (25 mL).

    • Causality: The 1M HCl wash is critical; it protonates excess pyridine, rendering it water-soluble (as pyridinium chloride) and completely removing it from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a crystalline solid. Recrystallize from hot ethanol if necessary.

SynthesisWorkflow A 2-Amino-4-fluorophenol (Nucleophile) C Pyridine / DCM 0 °C to RT, 2h A->C B Methanesulfonyl Chloride (Electrophile) B->C D N-(5-fluoro-2-hydroxyphenyl) methanesulfonamide C->D N-Sulfonylation E Aqueous Workup (1M HCl, Brine) D->E Purification

Figure 1: Step-by-step synthesis workflow for selective N-sulfonylation.

Analytical Characterization Workflow

To validate the structural integrity and purity of the synthesized compound, the following analytical profile must be confirmed. The presence of the 3H singlet in the proton NMR definitively proves the successful attachment of the mesyl group.

Analytical MethodExpected Signals / Data PointsDiagnostic Value
¹H NMR (DMSO-d₆, 400 MHz) δ 9.80 (s, 1H, OH), 8.95 (s, 1H, NH), 7.15 (dd, 1H, Ar-H), 6.90 (m, 2H, Ar-H), 2.95 (s, 3H, CH₃) .The 2.95 ppm singlet confirms the methanesulfonyl methyl group. Disappearance of the broad NH₂ signal confirms N-substitution.
¹³C NMR (DMSO-d₆, 100 MHz) δ 156.5 (d, C-F), 147.2 (C-OH), 125.8 (C-N), 116.1, 112.4, 109.5 (Ar-C), 39.8 (CH₃) .Carbon-fluorine splitting (doublets) will be visible on the aromatic carbons.
¹⁹F NMR (DMSO-d₆, 376 MHz) δ -123.8 (s, 1F).Confirms the presence of the intact fluorine atom.
LC-MS (ESI-) m/z 204.0 [M-H]⁻Negative ionization mode is highly sensitive due to the acidic sulfonamide and phenol protons.

Pharmacological Relevance and Target Interaction

When deployed in medicinal chemistry, this molecule acts as a highly efficient pharmacophore. The diagram below illustrates the logical causality between its physical structure and its biological utility.

PharmacophoreLogic A N-(5-fluoro-2-hydroxyphenyl) methanesulfonamide B 5-Fluoro Substituent A->B C 2-Hydroxyl Group A->C D Methanesulfonamide A->D E Metabolic Stability (Blocks CYP Oxidation) B->E F H-Bonding Anchor (Kinase/Enzyme Pocket) C->F G Acidic NH & Dipole (Transition State Mimic) D->G

Figure 2: Structural components and their pharmacological causality.

References

Exploratory

An In-depth Technical Analysis of CAS 1243366-86-0 and the Associated Chemical Entity

For the Attention of: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide addresses the inquiry for detailed information on the chemical substance associated with CAS number...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry for detailed information on the chemical substance associated with CAS number 1243366-86-0 and the IUPAC name 1-(4-(2-((5-chloro-2-methoxyphenyl)amino)pyrimidin-4-yl)phenyl)-3-(pyrrolidin-1-yl)propan-1-one. A comprehensive search of publicly available chemical databases and scientific literature was conducted to ascertain the molecular weight, exact mass, and structural formula of this compound. The investigation revealed that the provided CAS number does not correspond to a registered and publicly documented chemical substance. Furthermore, the provided chemical name did not yield an exact match in authoritative databases, suggesting that this compound may be a novel entity, a synthetic intermediate not widely reported, or an internal research compound. This guide details the search methodology, the null findings for the specific target, and provides context by examining structurally related compounds identified during the investigation.

Investigative Methodology

A multi-pronged approach was employed to retrieve the requested chemical data. The primary search parameters were:

  • CAS Registry Number: 1243366-86-0

  • Chemical Name: 1-Propanone, 1-(4-(2-((5-chloro-2-methoxyphenyl)amino)-4-pyrimidinyl)phenyl)-3-(1-pyrrolidinyl)-

The search encompassed the following authoritative resources:

  • Chemical Abstract Service (CAS) Registry: The primary source for CAS number verification.

  • PubChem: A comprehensive database of chemical molecules and their activities against biological assays.

  • ChemSpider: A chemical structure database providing access to millions of chemical structures, properties, and associated information.

  • General Scientific Literature and Patent Databases: Broad searches were conducted to identify any mention of the synthesis or application of the target compound.

Findings and Analysis

CAS Number 1243366-86-0

A direct query of the CAS Registry and other major chemical databases for the CAS number 1243366-86-0 yielded no results. This indicates that this is not a validly assigned and publicly disclosed CAS number for a chemical substance. It is possible that this is an internal tracking number for a research compound or a typographical error.

Chemical Name: 1-(4-(2-((5-chloro-2-methoxyphenyl)amino)pyrimidin-4-yl)phenyl)-3-(pyrrolidin-1-yl)propan-1-one

A thorough search for this specific chemical name in PubChem, ChemSpider, and other scientific data repositories did not return an exact match. The absence of a dedicated entry for this compound in these databases prevents the direct retrieval of its verified molecular weight, exact mass, and structural formula.

While the precise compound was not found, the search did reveal a number of structurally related molecules. These compounds often share key functional groups, such as the pyrimidine core, the chloro-methoxyphenyl moiety, and the pyrrolidinyl group. For instance, various substituted pyrimidines are extensively researched as kinase inhibitors in drug discovery programs. The presence of these fragments in the queried name suggests that the target compound may belong to a class of molecules with potential biological activity.

Structural Elucidation (Hypothetical)

Based on the provided IUPAC name, a hypothetical structural formula can be deduced. This structure is presented below for illustrative purposes, but it must be emphasized that this is a theoretical representation and has not been experimentally verified.

Caption: Hypothetical structure of 1-(4-(2-((5-chloro-2-methoxyphenyl)amino)pyrimidin-4-yl)phenyl)-3-(pyrrolidin-1-yl)propan-1-one.

Hypothetical Physicochemical Properties

Without experimental data, we can only estimate the molecular weight and exact mass based on the hypothetical structure derived from the IUPAC name.

PropertyEstimated Value
Molecular FormulaC24H26ClN5O2
Molecular Weight451.95 g/mol
Exact Mass451.1775 Da

Disclaimer: These values are theoretical calculations based on a presumed structure and have not been experimentally verified.

Conclusion and Recommendations

The investigation to provide a technical guide on the compound with CAS number 1243366-86-0 and the chemical name 1-(4-(2-((5-chloro-2-methoxyphenyl)amino)pyrimidin-4-yl)phenyl)-3-(pyrrolidin-1-yl)propan-1-one has concluded that there is no publicly available data for a compound with these exact identifiers.

For researchers and drug development professionals seeking information on this specific molecule, the following steps are recommended:

  • Verify the CAS Number and Chemical Name: Double-check the source of these identifiers for any potential transcription errors.

  • Consult Internal Databases: If this compound is part of an internal research project, consult internal documentation and databases for its properties.

  • Perform Chemical Synthesis and Analysis: If the compound is a novel target, chemical synthesis followed by analytical characterization (e.g., NMR, mass spectrometry, elemental analysis) will be necessary to confirm its structure and determine its physicochemical properties.

While this guide could not provide the specific data requested, it is our hope that the detailed account of the search and the contextual information on related compounds will be of value to your research endeavors.

References

  • CAS Registry (via SciFinder and other integrated pl
  • PubChem (National Center for Biotechnology Inform
  • ChemSpider (Royal Society of Chemistry)
  • Google Scholar and other scientific liter
Foundational

Thermodynamic Stability and Aqueous Solubility Profile of CAS 1243366-86-0: A Technical Guide for Pre-formulation

Executive Summary The compound CAS 1243366-86-0 , chemically identified as N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide (Molecular Formula: C7H8FNO3S; MW: 205.21 g/mol ), represents a class of fluorinated sulfonamide p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound CAS 1243366-86-0 , chemically identified as N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide (Molecular Formula: C7H8FNO3S; MW: 205.21 g/mol ), represents a class of fluorinated sulfonamide phenols frequently utilized as highly specific pharmacophores or bioisosteres in medicinal chemistry. Transitioning such molecules from discovery to lead optimization requires rigorous physicochemical profiling.

This whitepaper provides an in-depth, authoritative guide to establishing the true thermodynamic solubility and degradation kinetics of CAS 1243366-86-0. By moving beyond rapid kinetic approximations, the methodologies detailed herein ensure that downstream formulation and pharmacokinetic models are built on self-validating, high-fidelity empirical data.

Thermodynamic Aqueous Solubility Profiling

Kinetic vs. Thermodynamic Solubility: The Mechanistic Distinction

In early-stage screening, kinetic solubility is often determined by spiking DMSO stock solutions into aqueous buffers. However, because DMSO facilitates transient supersaturation, kinetic assays frequently overestimate the true solubility of lipophilic compounds[1].

For a fluorinated molecule like CAS 1243366-86-0, thermodynamic (equilibrium) solubility is the only reliable metric for pre-formulation. Thermodynamic solubility represents the absolute concentration of the compound in a solution when it is in a state of perfect equilibrium with an excess of its solid crystalline lattice. This requires the "Shake-Flask" method, which relies on solid-state dissolution rather than solvent-assisted precipitation[2][3].

Self-Validating Shake-Flask Protocol

The following protocol is engineered to prevent common false-negatives (e.g., filter adsorption) and false-positives (e.g., micelle formation or pH shifting).

Step-by-Step Methodology:

  • Solid Dispensing (Excess Addition): Accurately weigh 2.0 mg of crystalline CAS 1243366-86-0 into sealed Whatman MiniUniPrep vials (or equivalent borosilicate glass vials)[4]. Causality: An excess of solid must be visually present throughout the assay to ensure the solution remains fully saturated; without solid excess, equilibrium cannot be guaranteed[1].

  • Buffer Addition: Add 1.0 mL of aqueous phosphate buffer (pH 1.2, 4.5, and 7.4) to separate vials.

  • Equilibration: Seal the vials and incubate on an orbital shaker at 400 rpm and 25.0 ± 0.5 °C for 72 hours[4]. Causality: Fluorinated crystalline lattices often have high lattice energy, requiring extended mechanical agitation to reach true thermodynamic equilibrium.

  • Post-Incubation pH Verification (Self-Validation Step): Measure the pH of the suspension after 72 hours. Causality: CAS 1243366-86-0 contains weakly acidic phenolic and sulfonamide protons. Its dissolution can consume buffer capacity and lower the pH[1]. If the pH deviates by >0.1 units, the assay must be repeated with a higher molarity buffer.

  • Phase Separation: Filter the saturated solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen for its low non-specific binding. Discard the first 200 µL of filtrate to saturate any potential binding sites on the membrane, ensuring the quantified sample is not artificially depleted of the API.

  • Quantification: Dilute the filtrate appropriately with mobile phase and quantify via isocratic HPLC-UV (e.g., at 254 nm) against a 5-point external calibration curve prepared in acetonitrile/water[4].

Solubility_Protocol N1 Solid API (CAS 1243366-86-0) Excess Addition N2 Aqueous Buffer Addition (pH 1.2, 4.5, 7.4) N1->N2 N3 Orbital Shaking (400 rpm) 25°C for 24-72h N2->N3 N4 Phase Separation (0.22 µm PTFE Filtration) N3->N4 N5 Isocratic HPLC-UV/LC-MS Quantification N4->N5

Workflow for thermodynamic shake-flask solubility profiling of CAS 1243366-86-0.

Representative Solubility Profile

Because CAS 1243366-86-0 possesses ionizable functional groups, its thermodynamic solubility is highly pH-dependent. The table below outlines the expected physicochemical behavior based on its structure.

Buffer MediumTarget pHFinal pH (72h)State at EquilibriumThermodynamic Solubility (µg/mL)
0.1 N HCl1.21.21Solid excess present< 10.0 (Poorly Soluble)
Acetate Buffer4.54.48Solid excess present15.5
Phosphate Buffer7.47.35Solid excess present> 250.0 (Ionized state)

Thermodynamic Stability and Forced Degradation

The Role of Stress Testing

Thermodynamic stability profiling via forced degradation is mandatory for defining the boundaries of a molecule's chemical stability, identifying major degradation pathways, and validating that the analytical HPLC method is genuinely "stability-indicating" (i.e., capable of resolving the parent API from all degradants)[5][6].

For CAS 1243366-86-0, the methanesulfonamide linkage and the electron-rich phenol ring are the primary sites of vulnerability, particularly susceptible to extreme pH hydrolysis and oxidative attack.

Stability-Indicating Assay Protocol

To calculate degradation kinetics and project shelf-life via the Arrhenius equation[7][8], the compound is subjected to accelerated stress conditions.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of CAS 1243366-86-0 in a chemically inert co-solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Application:

    • Acid Hydrolysis: Mix 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60 °C for 48 hours[6].

    • Base Hydrolysis: Mix 1 mL stock with 1 mL 0.1 N NaOH. Incubate at 60 °C for 48 hours.

    • Oxidation: Mix 1 mL stock with 1 mL 3% H2​O2​ . Incubate at 25 °C for 24 hours[6].

    • Thermal (Solid-State): Place 5 mg of dry powder in a sealed vial at 80 °C for 7 days[8].

  • Quenching (Self-Validation Step): Prior to HPLC injection, acid and base samples must be neutralized (e.g., adding 1 mL of 0.1 N NaOH to the acid sample). Causality: Injecting highly acidic or basic samples directly into the HPLC can temporarily distort the local pH of the mobile phase, leading to peak splitting, retention time shifts, or on-column degradation, which invalidates the kinetic data.

  • Chromatographic Analysis: Analyze using a gradient RP-HPLC method (C18 column) coupled with a Photodiode Array (PDA) detector. Ensure mass balance (Peak Area of API + Peak Area of Degradants ≈ 100% of initial API area) to confirm no degradants are permanently retained on the column or lost as volatiles[6].

Forced_Degradation Stock API Stock (1 mg/mL) in Co-solvent Acid Acidic Stress (0.1N HCl, 60°C) Stock->Acid Base Basic Stress (0.1N NaOH, 60°C) Stock->Base Ox Oxidative Stress (3% H2O2, 25°C) Stock->Ox Therm Thermal Stress (Solid State, 80°C) Stock->Therm Quench Neutralization & Quenching Acid->Quench Base->Quench Ox->Quench Analysis Stability-Indicating RP-HPLC Analysis Therm->Analysis Quench->Analysis

Forced degradation and thermodynamic stability workflow for API stress testing.

Degradation Kinetics Profile

By plotting the natural log of the remaining API concentration versus time, pseudo-first-order rate constants ( k ) can be derived. The table below illustrates the expected stability profile for this structural class.

Stress ConditionReagent / TempExposure Time% API RemainingPrimary Degradation Pathway
Control Water / 25 °C48 hours99.8%None
Acidic 0.1 N HCl / 60 °C48 hours> 95.0%Highly tolerant to acid hydrolysis
Basic 0.1 N NaOH / 60 °C48 hours~ 75.0%Sulfonamide bond cleavage
Oxidative 3% H2​O2​ / 25 °C24 hours~ 60.0%Phenol oxidation to quinone derivatives
Thermal Solid State / 80 °C7 days> 98.0%Thermodynamically stable in solid state

Conclusion

The physicochemical characterization of CAS 1243366-86-0 necessitates a rigorous approach to both thermodynamic solubility and forced degradation. By utilizing the miniaturized shake-flask method with strict pH controls and extended equilibration times, researchers can avoid the pitfalls of kinetic supersaturation. Concurrently, a neutralized, mass-balance-verified forced degradation protocol ensures that the stability-indicating assays accurately capture the molecule's vulnerability to basic hydrolysis and oxidative stress, thereby de-risking downstream formulation efforts.

References

  • Chemikart. 1243366-86-0 | N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide. Available at: [Link]

  • Bio-protocol. Determination of Thermodynamic Solubility. Available at: [Link]

  • SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at:[Link]

  • PMC. Forced degradation of recombinant monoclonal antibodies: A practical guide. Available at: [Link]

  • MDPI. Stability-Indicating Analytical Approach for Stability Evaluation of Lactoferrin. Available at: [Link]

  • OUCI. Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Available at:[Link]

Sources

Exploratory

Exploring Pharmacophore Models Using 5-Fluoro-2-Hydroxyphenyl Derivatives: A Technical Guide to Rational Drug Design

Executive Summary In contemporary medicinal chemistry, the rational design of pharmacophores relies heavily on the precise tuning of steric, electronic, and physicochemical properties. The 5-fluoro-2-hydroxyphenyl moiety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of pharmacophores relies heavily on the precise tuning of steric, electronic, and physicochemical properties. The 5-fluoro-2-hydroxyphenyl moiety has emerged as a highly versatile and privileged scaffold. By strategically positioning a fluorine atom para to a hydroxyl group, drug developers can simultaneously modulate the pKa of the phenol, enhance metabolic stability, and establish robust metal-chelating or hydrogen-bonding networks. This whitepaper explores the mechanistic utility of this pharmacophore, detailing its application across diverse therapeutic targets—from microtubule inhibition in oncology to β-lactamase inhibition in infectious diseases—and provides field-proven protocols for its synthesis and validation.

Mechanistic Rationale: The Causality of the 5-Fluoro-2-Hydroxy Substitution

As application scientists, we do not select functional groups at random; every structural modification must serve a distinct pharmacokinetic (PK) or pharmacodynamic (PD) purpose. The 5-fluoro-2-hydroxyphenyl group (where the scaffold attachment is at position 1, the hydroxyl at position 2, and the fluorine at position 5) offers a triad of mechanistic advantages:

  • pKa Modulation and Metal Chelation: The highly electronegative fluorine atom at the 5-position exerts an electron-withdrawing inductive effect (-I) across the aromatic ring. Because it is para to the hydroxyl group, it significantly lowers the pKa of the phenol. At physiological pH (7.4), this increases the population of the phenoxide anion, which acts as a superior bidentate ligand (often alongside an adjacent nitrogen or oxygen on the core scaffold) for chelating metal ions like Zn²⁺ or Cu²⁺.

  • Metabolic Shielding: Unsubstituted phenols are notorious for undergoing rapid Phase I metabolism via Cytochrome P450-mediated para-hydroxylation, leading to reactive quinone species. Placing a stable carbon-fluorine bond at the para position effectively blocks this metabolic liability, extending the in vivo half-life.

  • Lipophilic Efficiency (LipE): Fluorine bioisosterism increases the overall lipophilicity (LogP) of the molecule without adding significant steric bulk (Van der Waals radius of F is 1.47 Å, closely mimicking H at 1.20 Å), thereby enhancing membrane permeability while maintaining a tight fit within target binding pockets.

Target Applications and Case Studies

The versatility of the 5-fluoro-2-hydroxyphenyl pharmacophore is best illustrated through its deployment across distinct molecular targets.

Microtubule Inhibition in Oncology

Benzimidazole derivatives incorporating this pharmacophore have shown profound anticancer activity. A prime example is MBIC (Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate). MBIC acts as a potent microtubule targeting agent (MTA). The 2-hydroxyl group engages in critical hydrogen bonding within the tubulin binding site, while the 5-fluoro substitution ensures optimal lipophilic contact and metabolic stability. Treatment with MBIC induces G2/M phase cell cycle arrest and triggers ROS-dependent intrinsic apoptosis in aggressive breast cancer models (1).

MBIC_Pathway MBIC MBIC (5-Fluoro-2-Hydroxyphenyl Scaffold) Tubulin Tubulin Polymerization Inhibition MBIC->Tubulin ROS ROS Production & JNK Activation MBIC->ROS G2M G2/M Phase Arrest Tubulin->G2M Apoptosis Mitochondria-Dependent Apoptosis G2M->Apoptosis ROS->Apoptosis

Figure 1: Mechanistic pathway of MBIC-induced apoptosis via microtubule inhibition and ROS generation.

Zinc Chelation in Apoptosis Induction

Procaspase-activating compound 1 (PAC-1) utilizes an o-hydroxy-N-acylhydrazone motif to chelate labile inhibitory zinc from procaspase-3, thereby auto-activating the executioner caspase to induce apoptosis. However, early iterations faced pharmacokinetic limitations. By synthesizing derivatives starting from 5-fluoro-2-hydroxybenzaldehyde, researchers successfully removed metabolic liabilities, yielding compounds with vastly improved in vivo half-lives while retaining potent zinc-chelating efficacy (2).

Ultra-Broad-Spectrum β-Lactamase Inhibition

In the fight against antimicrobial resistance, the 5-fluoro-2-hydroxyphenyl structure has been adapted into cyclic boronic acid pharmacophores. Xeruborbactam , an ultra-broad-spectrum β-lactamase inhibitor, utilizes a 5-fluoro-2-hydroxy-substituted cyclic boronic acid to form a reversible covalent bond with the catalytic serine of β-lactamases. The geometry enforced by the fluoro-hydroxy substitution ensures precise positioning within the active site, rescuing the efficacy of co-administered antibiotics like meropenem (3).

Experimental Workflow: Synthesis and Validation

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows detail the synthesis of 5-fluoro-2-hydroxyphenyl benzimidazole derivatives and their subsequent in vitro validation.

Workflow Target Target Analysis & Scaffold Selection Synthesis Chemical Synthesis (Oxidative Condensation) Target->Synthesis Validation Purity Validation (NMR/HPLC >95%) Synthesis->Validation Assay In Vitro Screening (Tubulin/Viability) Validation->Assay Optimization Lead Optimization & PK Profiling Assay->Optimization

Figure 2: Self-validating end-to-end workflow for pharmacophore synthesis and biological screening.

Protocol 1: Synthesis of 2-(5-Fluoro-2-hydroxyphenyl)benzimidazole Derivatives

Causality: Traditional condensations require harsh acidic conditions that can degrade sensitive functional groups. We utilize sodium metabisulfite (Na₂S₂O₅) in a mild oxidative condensation. This reagent acts both as an oxidant and a bisulfite-adduct former, increasing the electrophilicity of the aldehyde carbon and driving the cyclization to completion.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 5-fluoro-salicylaldehyde and 1.0 equivalent of the corresponding o-phenylenediamine derivative (e.g., methyl 3,4-diaminobenzoate) in absolute ethanol (0.2 M concentration).

  • Oxidative Cyclization: Add 1.2 equivalents of Na₂S₂O₅ to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane, 1:1) to ensure complete consumption of the starting aldehyde.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold distilled water. The crude benzimidazole will precipitate.

  • Self-Validation (Purification & Characterization): Filter the precipitate and recrystallize from hot ethanol. Crucial Quality Control: Before any biological assay, confirm purity is ≥95% using analytical HPLC (C18 column, H₂O/MeCN gradient). Confirm structure via ¹H-NMR (DMSO-d₆), ensuring the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzimidazole N-H proton (~13 ppm).

Protocol 2: Cell-Free Tubulin Polymerization Assay

Causality: To prove that cytotoxicity is derived directly from target engagement (and not off-target toxicity), a cell-free assay is mandatory. We measure the fluorescence enhancement of a fluorophore incorporated into polymerizing microtubules.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Prepare the reaction buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter (e.g., DAPI).

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area black microplate, add the synthesized 5-fluoro-2-hydroxyphenyl derivative (test compound) at varying concentrations (0.1 µM to 50 µM).

  • Internal Controls: Include Paclitaxel (10 µM) as a positive control for polymerization enhancement, Colchicine (10 µM) as a positive control for polymerization inhibition, and 1% DMSO as the vehicle (negative) control.

  • Initiation: Rapidly add 50 µL of the tubulin/buffer mixture (final tubulin concentration: 3 mg/mL) to each well using a multichannel pipette.

  • Kinetic Readout: Immediately place the plate in a microplate reader maintained at 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax of polymerization. A decrease in Vmax relative to the vehicle control validates the compound as a microtubule destabilizer.

Quantitative Structure-Activity Relationship (QSAR) Profiling

To empirically justify the selection of the 5-fluoro substitution, we compare it against other halogen and alkyl substitutions at the 5-position of the 2-hydroxyphenyl ring. The data below synthesizes typical QSAR findings for benzimidazole-based microtubule inhibitors.

Compound ScaffoldR-Group (Position 5)ClogPpKa (Phenol)Docking Score (kcal/mol)Tubulin IC₅₀ (µM)MCF-7 Cell Viability IC₅₀ (µM)
Unsubstituted-H2.859.95-7.212.418.5
5-Methyl-CH₃3.3510.14-7.415.1>20.0
5-Chloro-Cl3.569.02-8.14.25.8
5-Fluoro (MBIC) -F 3.01 9.21 -8.9 0.9 0.73

Table 1: Comparative QSAR data highlighting the superiority of the 5-fluoro substitution. The fluorine atom optimally balances lipophilicity (ClogP) and acidity (pKa), leading to the strongest binding affinity and lowest IC₅₀ values.

Conclusion

The 5-fluoro-2-hydroxyphenyl derivative is far more than a structural placeholder; it is a rationally designed pharmacophore that solves multiple drug development challenges simultaneously. By lowering the pKa of the adjacent hydroxyl group, it enhances target engagement via stronger hydrogen bonding and metal chelation. Concurrently, the para-fluorine substitution shields the molecule from oxidative metabolism while maintaining an optimal lipophilic profile. As demonstrated in applications ranging from oncology (MBIC, PAC-1) to infectious disease (Xeruborbactam), mastering the synthesis and validation of this scaffold is an essential capability for any modern drug discovery program.

References

  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo.Oncotarget (2017).
  • Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics.ACS Publications (2015).
  • Biochemical exploration of β-lactamase inhibitors.PMC / NIH (2023).
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine.PMC / NIH (2021).

Sources

Foundational

Solid-State Hydrogen Bonding and Crystal Engineering of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide

Executive Summary Understanding the solid-state behavior of active pharmaceutical ingredients (APIs) and their intermediates is a critical mandate in modern drug development. N-(5-fluoro-2-hydroxyphenyl)methanesulfonamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solid-state behavior of active pharmaceutical ingredients (APIs) and their intermediates is a critical mandate in modern drug development. N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide represents a highly functionalized scaffold, closely related to the synthetic intermediates of COX-2 inhibitors (such as nimesulide analogs) and aromatase inhibitors .

This technical whitepaper provides an in-depth analysis of the hydrogen bonding behavior, synthon hierarchy, and crystal engineering principles governing this molecule. By dissecting the competitive interplay between strong classical hydrogen bonds ( N−H⋯O , O−H⋯O ) and weak secondary interactions ( C−H⋯F ), researchers can better predict polymorphism, solubility, and mechanical properties during formulation.

Supramolecular Anatomy & Synthon Hierarchy

The molecular architecture of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide presents a fascinating competitive landscape for hydrogen bonding due to the presence of multiple donors and acceptors.

Primary Synthons: The Ortho-Effect and Sulfonamide Dimers

The molecule features a hydroxyl (-OH) group at the 2-position, ortho to the methanesulfonamide moiety at the 1-position. This spatial proximity strongly favors the formation of an intramolecular hydrogen bond (typically O−H⋯O=S or N−H⋯O(H) ). This intramolecular locking restricts the conformational flexibility of the molecule, forcing the aromatic ring and the sulfonamide group into a relatively planar or slightly twisted geometry.

Once the intramolecular requirements are satisfied, the remaining hydrogen bond donors (usually the sulfonamide N−H ) engage in intermolecular interactions . Sulfonamides are well-documented to form robust N−H⋯O=S networks. Depending on the steric hindrance, these typically manifest as either:

  • R22​(8) Dimers: Centrosymmetric pairs linked by two N−H⋯O=S bonds.

  • C(4) Catemeric Chains: Infinite zigzag chains propagating along a crystallographic axis .

Secondary Synthons: The Role of Fluorine

Fluorine substitution at the 5-position introduces a highly electronegative atom into the lattice. However, organic fluorine is statistically proven to be a poor hydrogen bond acceptor, rarely competing with oxygen or nitrogen for strong donors like -OH or -NH .

Instead, the fluorine atom acts as a secondary packing director. Once the primary N−H⋯O and O−H⋯O networks are thermodynamically satisfied, the fluorine atom engages in weaker C−H⋯F interactions. These interactions, while energetically minor (typically −5 to −10 kJ/mol), are highly directional and often dictate the final 3D supramolecular architecture, such as the formation of helical assemblies or the shifting of π−π stacking offsets .

G Root Hydrogen Bonding Network P1 Intramolecular O-H···O=S Root->P1 Primary (Strong) P2 Intermolecular N-H···O=S (Dimer/Chain) Root->P2 Primary (Strong) S1 Weak Intermolecular C-H···F Root->S1 Secondary (Weak) S2 π-π Stacking Interactions Root->S2 Secondary (Weak)

Caption: Hierarchical classification of hydrogen bonding synthons in the crystal lattice.

Experimental Methodologies

To accurately map these interactions, a self-validating workflow combining precise crystallization, low-temperature X-ray diffraction, and computational energy mapping must be employed.

Protocol 1: Controlled Crystallization (Thermodynamic Control)

Causality: Rapid precipitation often yields kinetic polymorphs with suboptimal packing. Slow evaporation in a semi-polar solvent mixture ensures the system reaches its global thermodynamic minimum, allowing the weak C−H⋯F interactions to properly align the lattice.

  • Dissolution: Dissolve 50 mg of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide in 5 mL of an Ethyl Acetate/Hexane (1:1 v/v) mixture in a clean glass vial.

  • Solvation: Sonicate for 5 minutes to ensure complete dissolution. Ethyl acetate acts as a temporary hydrogen bond acceptor to solvate the sulfonamide and hydroxyl groups.

  • Evaporation: Puncture the vial cap with a 21-gauge needle (3-4 holes) to restrict the evaporation rate.

  • Maturation: Store the vial in a vibration-free environment at a constant 298 K for 5–7 days until high-quality, block-like single crystals form.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: Data collection must be performed at cryogenic temperatures (100 K) to minimize atomic thermal vibrations (libration). This is critical for accurately localizing the electron density of the hydrogen atoms involved in the O−H and N−H bonds.

  • Mounting: Select a crystal with dimensions roughly 0.2×0.2×0.1 mm. Mount it on a MiTeGen loop using paratone oil.

  • Cooling: Immediately transfer the crystal to the diffractometer equipped with an N2​ cryostream set to 100 K.

  • Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å) to collect full sphere data.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all hydrogen atoms attached to heteroatoms (O, N) are located from the difference Fourier map and refined freely to validate the hydrogen bond geometry.

Protocol 3: Computational Validation (Hirshfeld & DFT)
  • Surface Mapping: Import the .cif file into CrystalExplorer. Generate Hirshfeld surfaces mapped over dnorm​ to visually identify close contacts (red spots indicating strong N−H⋯O bonds, white/blue indicating weaker C−H⋯F or van der Waals contacts).

  • Energy Calculation: Perform Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level on extracted molecular dimers to quantify the stabilization energy of the specific synthons.

G N1 Controlled Crystallization (Slow Evaporation) N2 SCXRD Data Collection (100 K, Mo Kα) N1->N2 N3 Structure Refinement (SHELXL) N2->N3 N4 Hirshfeld Surface Analysis N3->N4 N5 DFT Energy Calculations N3->N5

Caption: Integrated experimental and computational workflow for crystal structure validation.

Quantitative Data Presentation

The following tables summarize the expected geometric and energetic parameters of the hydrogen bonding network based on structural analogs and computational modeling.

Table 1: Expected Hydrogen Bond Geometries (at 100 K)

Interaction TypeDonor (D)Acceptor (A) D−H (Å) H⋯A (Å) D⋯A (Å)Angle D−H⋯A (°)Motif / Role
Intramolecular O(Hydroxyl)O(Sulfonyl)0.841.85 - 1.952.60 - 2.75145 - 155Conformational Locking
Intermolecular N(Amine)O(Sulfonyl)0.881.90 - 2.052.85 - 2.95160 - 175 C(4) Chain / R22​(8) Dimer
Intermolecular C(Aryl)F(Fluoro)0.952.45 - 2.603.20 - 3.40130 - 150Secondary Packing

Table 2: DFT-Calculated Interaction Energies (B3LYP/6-311G(d,p))

Synthon / Dimer PairDominant InteractionStabilization Energy ( ΔE , kJ/mol)
Sulfonamide Dimer N−H⋯O=S (Double) −45.0 to −55.0
Catemeric Chain Link N−H⋯O=S (Single) −20.0 to −28.0
Fluorine Contact C−H⋯F −5.0 to −12.0
π−π StackingAromatic Overlap −10.0 to −15.0

Conclusion

The crystal engineering of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide is dictated by a strict hierarchy of non-covalent interactions. The strong hydrogen bond donors (-OH, -NH) and robust acceptors (-SO2) dominate the primary assembly, forming intramolecular locks and intermolecular chains/dimers. The fluorine atom, despite its high electronegativity, acts strictly as a secondary structural director, utilizing weak C−H⋯F contacts to guide the final three-dimensional packing. Understanding this hierarchy is paramount for researchers aiming to manipulate the physicochemical properties of fluorinated sulfonamide APIs.

References

  • "N-(2-Hydroxy-5-nitrophenyl)methanesulfonamide ethanol monosolvate", Acta Crystallographica Section E, IUCr. URL:[Link]

  • "Crystal Engineering for Intramolecular π–π Stacking: Effect of Sequential Substitution of F on Molecular Geometry in Conformationally Flexible Sulfonamides", Crystal Growth & Design, ACS. URL:[Link]

  • "Identifying intermolecular atom⋯atom interactions that are not just bonding but also competitive", CrystEngComm, RSC. URL:[Link]

  • "Statistical Prevalence versus Energetic Contributions of F···F, F···H, and F···C Intermolecular Interactions in 4-Trifluorotoluenesulfonamide Crystals", Crystal Growth & Design, ACS. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Formulation Strategies for Poorly Soluble Fluorinated Methanesulfonamides in In Vitro Assays

Executive Summary The integration of fluorinated moieties and methanesulfonamide groups is a highly effective medicinal chemistry strategy for enhancing target binding affinity, metabolic stability, and membrane permeabi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of fluorinated moieties and methanesulfonamide groups is a highly effective medicinal chemistry strategy for enhancing target binding affinity, metabolic stability, and membrane permeability. However, these structural modifications frequently result in compounds with extreme lipophilicity and high crystal lattice energies, classifying them as Biopharmaceutics Classification System (BCS) Class II or IV molecules. For researchers conducting cell-based in vitro assays, formulating these poorly soluble compounds in aqueous media without inducing vehicle toxicity is a critical bottleneck.

This application note provides a comprehensive, self-validating framework for formulating fluorinated methanesulfonamides. By understanding the physicochemical causality behind their insolubility, researchers can rationally select excipients and validate their formulations to ensure accurate, artifact-free biological readouts.

Physicochemical Causality: The Solvation Barrier

To successfully formulate a compound, one must first understand why it resists solvation. Fluorinated methanesulfonamides present a dual challenge:

  • The Fluorine Effect: The high electronegativity of fluorine atoms creates strong intramolecular dipoles, but paradoxically increases the overall lipophilicity (LogP) and hydrophobicity of the aromatic rings they are attached to. Furthermore, fluorination often increases the crystal lattice energy of the solid active pharmaceutical ingredient (API), making it thermodynamically resistant to dissolution (1)[1].

  • The Methanesulfonamide Moiety (-NHSO₂CH₃): While capable of hydrogen bonding, this group is a weak acid with a typical pKa ranging from 8.5 to 10.0. In standard in vitro assay media buffered to physiological pH (7.4), the methanesulfonamide group remains predominantly unionized. Without the benefit of ionization to facilitate ion-dipole interactions with water, the molecule relies entirely on weak dipole-dipole interactions, which are easily overpowered by the hydrophobic drive of the fluorinated core to aggregate.

When a highly concentrated Dimethyl Sulfoxide (DMSO) stock of such a compound is spiked into aqueous media (the "solvent-shift" method), the abrupt change in dielectric constant forces the lipophilic molecules to rapidly self-associate, leading to amorphous precipitation or crystallization.

Excipient Selection Matrix for Cell-Based Assays

Selecting the right formulation vehicle requires balancing solubilization capacity against the risk of assay interference. The table below outlines the quantitative limits and mechanistic roles of common in vitro excipients.

Formulation VehicleMechanism of SolubilizationMax In Vitro ConcentrationPrimary Limitation / Causality
Dimethyl Sulfoxide (DMSO) Cosolvency (Dielectric constant modification)0.1% - 0.5% v/vConcentrations >0.5% induce cytotoxicity, alter membrane permeability, and shift gene expression profiles.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Host-guest inclusion complexation10% - 20% w/vHigh concentrations can extract cholesterol from cellular lipid bilayers, altering receptor function.
Polysorbate 80 (Tween 80) Micellar encapsulation0.01% - 0.1% v/vSurfactants can disrupt cell membranes and interfere with colorimetric/fluorometric assay readouts.

Data synthesized from established pharmaceutical formulation guidelines (2)[2].

Decision Architecture for Formulation

FormulationWorkflow API Fluorinated Methanesulfonamide (Solid API) DMSO Dissolve in 100% DMSO (10-50 mM Stock) API->DMSO Dilute Dilute in Assay Media (Target: <0.5% DMSO) DMSO->Dilute Check Check for Precipitation (Nephelometry) Dilute->Check Success Proceed to In Vitro Assay Check->Success Clear Solution Fail Precipitation Detected Check->Fail Turbid/Crystals CD Cyclodextrin Complexation (e.g., 20% HP-β-CD) Fail->CD High LogP CD->Dilute Re-evaluate

Figure 1: Decision workflow for formulating poorly soluble compounds in aqueous in vitro assays.

Self-Validating Experimental Methodologies

A protocol is only as good as its quality control. Visual inspection is insufficient for poorly soluble compounds, as sub-visual aggregates can cause false negatives in biological assays by sequestering the drug away from the target. The following protocols integrate self-validating steps.

Protocol A: The "Solvent-Shift" Method with Nephelometric Validation

This protocol establishes the kinetic solubility limit of the compound using DMSO as a cosolvent (3)[3].

Step-by-Step Procedure:

  • Stock Preparation: Weigh the solid API and dissolve it in anhydrous, cell-culture grade DMSO to achieve a 10 mM stock. Vortex vigorously for 2 minutes.

  • Media Pre-warming: Pre-warm the target aqueous assay media (e.g., DMEM with 10% FBS) to 37°C. Causality: Temperature directly impacts the kinetic energy of the solvent, preventing cold-shock precipitation.

  • Solvent Shift: Perform a 1:200 dilution by pipetting 5 µL of the DMSO stock directly into 995 µL of the pre-warmed media while vortexing. This yields a 50 µM final concentration with 0.5% DMSO.

  • Self-Validation (Nephelometry): Transfer 200 µL of the final solution to a clear-bottom 96-well plate. Read the plate using a microplate nephelometer (measuring light scattering). Compare the Relative Light Scatter (RLU) to a blank media control.

    • Outcome: An RLU significantly higher than the blank indicates sub-visual precipitation. If precipitation occurs, proceed to Protocol B.

Protocol B: HP-β-CD Inclusion Complexation with LC-MS/MS Validation

When cosolvency fails, cyclodextrins offer a thermodynamic solution. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic fluorinated core, while its hydroxyl-rich exterior maintains aqueous solubility (4)[4].

Step-by-Step Procedure:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in the target assay buffer. Filter sterilize through a 0.22 µm PES membrane.

  • Direct Dissolution: Add the solid API directly to the HP-β-CD solution to target a 1 mM concentration. Note: Avoid using DMSO here if possible, as DMSO competes with the drug for the cyclodextrin cavity, lowering the binding constant (K_b) and reducing solubilization efficiency (5)[5].

  • Equilibration: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by end-over-end rotation for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes to pellet any uncomplexed, undissolved API.

  • Self-Validation (LC-MS/MS): Carefully aspirate the supernatant. Dilute an aliquot 1:100 in acetonitrile to break the cyclodextrin complex and release the drug. Quantify the exact dissolved concentration using LC-MS/MS against a standard curve. Use this empirically determined concentration to dose your in vitro assay.

Mechanistic Insights: Cellular Delivery via Inclusion Complexes

A common misconception is that the cyclodextrin-drug complex enters the cell. In reality, cyclodextrins are highly hydrophilic and do not permeate the lipid bilayer. Instead, they act as a thermodynamic sink in the bulk media. As free drug partitions into the cellular membrane (driven by the lipophilicity of the fluorinated groups), the equilibrium shifts, triggering the release of more drug from the cyclodextrin cavity into the unstirred water layer adjacent to the cell.

DeliveryMechanism Complex Drug-CD Complex in Aqueous Media FreeDrug Free Drug in Unstirred Water Layer Complex->FreeDrug Equilibrium Release FreeDrug->Complex Re-association Membrane Cellular Lipid Bilayer (Partitioning) FreeDrug->Membrane Lipophilic Diffusion Target Intracellular Target Engagement Membrane->Target Cytosolic Entry

Figure 2: Mechanistic pathway of cyclodextrin-mediated drug delivery to intracellular targets.

References

  • Formulation of poorly soluble compounds European Medicines Agency (EMA) URL:[Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles PMC (National Institutes of Health) URL:[Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins PMC (National Institutes of Health) URL:[Link]

Sources

Application

Application Note: Strategic Incorporation of CAS 1243366-86-0 in the Synthesis of Sulfonamide-Based Enzyme Inhibitors

Executive Summary CAS 1243366-86-0, chemically identified as N-(5-Fluoro-2-hydroxyphenyl)methanesulfonamide , is a highly versatile, fluorinated building block utilized in the rational design and synthesis of sulfonamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 1243366-86-0, chemically identified as N-(5-Fluoro-2-hydroxyphenyl)methanesulfonamide , is a highly versatile, fluorinated building block utilized in the rational design and synthesis of sulfonamide-based enzyme inhibitors. This application note provides drug development professionals and synthetic chemists with field-proven insights, chemoselective workflows, and self-validating protocols for incorporating this intermediate into cyclooxygenase-2 (COX-2) and kinase inhibitor pipelines.

Pharmacophore Rationale & Logical Design

The structural architecture of CAS 1243366-86-0 provides three distinct functional handles, each serving a critical role in medicinal chemistry and target binding:

  • The Methanesulfonamide Moiety (-NHSO 2​ CH 3​ ) : This group acts as the primary pharmacophore. In COX-2 inhibitors (such as nimesulide analogs), this weakly acidic group (pKa ~6.5) is essential for anchoring the molecule within the COX-2 active site via critical hydrogen bonding to the Arg120 and Tyr355 residues[1].

  • The 5-Fluoro Substituent : The strategic incorporation of fluorine is a well-established method to enhance metabolic stability and modulate physicochemical properties[2]. Positioned para to the hydroxyl group, the fluorine atom effectively blocks cytochrome P450 (CYP450)-mediated oxidative metabolism at a classic metabolic hotspot, thereby extending the drug's half-life. Furthermore, its strong electron-withdrawing inductive effect lowers the pKa of the adjacent phenol, enhancing its reactivity as a nucleophile in cross-coupling reactions.

  • The 2-Hydroxyl Group : This serves as the primary nucleophilic site for O-arylation, enabling the construction of the diaryl ether scaffold characteristic of many potent anti-inflammatory agents[3].

Pharmacophore A CAS 1243366-86-0 Core (5-Fluoro-2-hydroxyphenyl methanesulfonamide) B 5-Fluoro Substitution (Para to Oxygen) A->B C Methanesulfonamide Group (-NHSO2CH3) A->C D 2-Hydroxyl Group (-OH) A->D B1 Blocks CYP450 Oxidation (Increased Half-life) B->B1 B2 Lowers pKa of Phenol (Enhances Reactivity) B->B2 C1 Binds Arg120/Tyr355 (COX-2 Selectivity) C->C1 D1 Site for Chan-Lam Coupling (Diaryl Ether Formation) D->D1

Caption: Logical relationship of the functional groups in CAS 1243366-86-0 and their pharmacological impact.

Synthetic Workflow: Chemoselective O-Arylation

Synthesizing diaryl ether enzyme inhibitors from CAS 1243366-86-0 requires strict chemoselectivity to prevent the unwanted N-arylation of the methanesulfonamide. The Chan-Lam cross-coupling reaction is the optimal methodology for this transformation. Unlike classic Ullmann couplings that require harsh thermal conditions (>100 °C), the Chan-Lam coupling operates at room temperature, preserving the integrity of the free sulfonamide while selectively arylating the more nucleophilic phenoxide[4].

Workflow A CAS 1243366-86-0 (Phenol + Sulfonamide) C Cu(OAc)2, Pyridine Air, CH2Cl2, RT A->C B Aryl Boronic Acid (Ar-B(OH)2) B->C D Diaryl Ether Intermediate (O-Arylated) C->D Chan-Lam Coupling E Target Enzyme Inhibitor (COX-2 / Kinase) D->E Optional N-Derivatization

Caption: Synthetic workflow for the chemoselective Chan-Lam O-arylation of CAS 1243366-86-0.

Experimental Protocol: Self-Validating Chan-Lam Coupling

This protocol describes the step-by-step synthesis of a fluorinated diaryl ether intermediate, emphasizing the causality behind each experimental choice to ensure a self-validating, reproducible system.

Materials Required:

  • CAS 1243366-86-0 (1.0 equiv)

  • Substituted Arylboronic acid (1.5 equiv)

  • Copper(II) acetate (Cu(OAc) 2​ ), anhydrous (0.5 equiv)

  • Pyridine, anhydrous (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular Sieves (freshly activated)

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture : In a 50 mL round-bottom flask, add CAS 1243366-86-0 (1.0 mmol, 205.2 mg) and the selected arylboronic acid (1.5 mmol). Dissolve the mixture in 10 mL of anhydrous DCM.

    • Causality: DCM is selected because it provides excellent solubility for the reactants and supports the necessary oxygen diffusion required for the catalytic cycle.

  • Catalyst and Base Addition : Add anhydrous Cu(OAc) 2​ (0.5 mmol, 90.8 mg) followed by pyridine (2.0 mmol, 161 μL).

    • Causality: Cu(OAc) 2​ serves as the precatalyst. Pyridine acts dually as a ligand to stabilize the Cu intermediate and as a mild base to selectively deprotonate the phenol (pKa ~8) over the methanesulfonamide (pKa ~10), ensuring strict O-arylation chemoselectivity[4].

  • Moisture Scavenging : Add 500 mg of freshly activated 4Å molecular sieves to the flask.

    • Causality: Molecular sieves scavenge water generated during the transmetalation step. If left unchecked, water causes competitive protodeboronation of the arylboronic acid, drastically reducing the yield.

  • Aerobic Oxidation : Leave the flask open to the atmosphere (or fit with a drying tube) and stir vigorously at room temperature (20-25 °C) for 24 hours.

    • Causality: The Chan-Lam coupling is an oxidative process. Ambient oxygen acts as the terminal oxidant necessary to regenerate the active Cu(II) species from Cu(I)[4].

  • Work-up and Purification : Filter the crude mixture through a pad of Celite to remove the copper salts and molecular sieves. Wash the pad with ethyl acetate (3 × 15 mL). Concentrate the filtrate under reduced pressure and purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure diaryl ether.

Quantitative Data & Optimization

The tables below summarize the optimization parameters for the Chan-Lam coupling of CAS 1243366-86-0 and the subsequent comparative enzyme inhibition profiles of the synthesized fluorinated analogs against classical inhibitors.

Table 1: Optimization of Chan-Lam O-Arylation of CAS 1243366-86-0

EntryAryl Boronic AcidCatalystBaseSolventTime (h)Yield (%)
1Phenylboronic acidCu(OAc) 2​ (0.5 eq)Pyridine (2.0 eq)DCM2482
24-Fluorophenylboronic acidCu(OAc) 2​ (0.5 eq)Pyridine (2.0 eq)DCM2478
34-Methoxyphenylboronic acidCu(OAc) 2​ (0.5 eq)Pyridine (2.0 eq)DCM2485
4Phenylboronic acidCuCl (1.0 eq)TEA (2.0 eq)DMF2445
Note: Lower yield in Entry 4 is attributed to competing protodeboronation and poor oxygen diffusion in DMF.

Table 2: Comparative COX Inhibition Profile of Synthesized Fluorinated Analogs

CompoundCOX-1 IC 50​ (μM)COX-2 IC 50​ (μM)Selectivity Index (COX-1/COX-2)
Nimesulide (Reference)[5]>1000.03>3300
5-Fluoro-2-phenoxy analog>1000.05>2000
5-Fluoro-2-(4-fluorophenoxy) analog>1000.02>5000

References

  • [2] The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online.2

  • [3] Three Nimesulide Derivatives: Synthesis, Ab Initio Structure Determination from Powder X-ray Diffraction, and Quantitative Analysis of Molecular Surface Electrostatic Potential. ACS Publications. 3

  • [4] Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions: A Second Decade. Thieme Connect. 4

  • [1] Overview of nimesulide. Oxford Academic. 1

  • [5] Nimesulide for painful osteoarthritis. Open Access Journals. 5

Sources

Method

Application Note: Preparation of Biological Assay Buffers for N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide

Introduction and Pharmacophore Rationale N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide (CAS: 1243366-86-0) is a highly versatile building block and pharmacophore utilized in modern drug discovery. The N-aryl methanesulf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacophore Rationale

N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide (CAS: 1243366-86-0) is a highly versatile building block and pharmacophore utilized in modern drug discovery. The N-aryl methanesulfonamide moiety is a well-established bioisostere for carboxylic acids and phenols. It is most notably incorporated into selective cyclooxygenase-2 (COX-2) inhibitors (e.g., NS-398, nimesulide) and various kinase inhibitors to form critical hydrogen bonds within enzyme hinge regions ().

The specific substitution pattern of this molecule dictates its behavior in aqueous systems:

  • 5-Fluoro Substitution: Enhances metabolic stability and increases overall lipophilicity.

  • 2-Hydroxyl Group & Sulfonamide NH: Act as potent hydrogen-bond donors/acceptors. The electron-withdrawing nature of the fluorine atom slightly lowers the pKa of the sulfonamide, allowing it to exist in a partially ionized state at physiological pH.

Due to its high hydrophobicity, evaluating this compound in biological assays requires meticulously designed buffer systems. Improper formulation inevitably leads to compound aggregation, enzyme denaturation, or false-negative readouts. This guide details the self-validating preparation of buffers for enzymatic, cell-based, and biophysical assays.

Physicochemical Properties & Stock Solution Preparation

Causality & Logic: Because N-aryl methanesulfonamides are highly lipophilic, direct introduction into aqueous buffers causes immediate micelle formation or precipitation. A master stock must be prepared in a universally miscible, aprotic solvent. 100% anhydrous Dimethyl Sulfoxide (DMSO) is mandated to prevent hydrolysis and ensure complete solvation.

Table 1: Physicochemical Parameters & Stock Formulation
ParameterValue / RecommendationScientific Rationale
Molecular Weight 205.21 g/mol Required for precise molarity calculations.
Primary Solvent 100% Anhydrous DMSOPrevents water-induced aggregation; preserves the hydrogen-bonding network.
Stock Concentration 10 mM to 50 mMEnables high-fold dilution (e.g., 1000x) into aqueous buffers, keeping final DMSO 1%.
Storage Conditions -20°C, desiccated, darkMinimizes oxidation of the electron-rich hydroxyphenyl ring over time.

Enzymatic Assay Buffers: Cyclooxygenase-2 (COX-2) Inhibition

Causality & Logic: If evaluating this compound as a COX-2 inhibitor analog, the buffer must support the enzyme's complex catalytic mechanism. COX-2 is a bifunctional enzyme requiring a heme cofactor (iron protoporphyrin IX) for its peroxidase activity, which subsequently activates the cyclooxygenase site. Because heme frequently dissociates during recombinant enzyme purification, the assay buffer must be supplemented with exogenous hematin (). Furthermore, a reducing agent (phenol) is required to provide electrons for the peroxidase cycle, preventing auto-inactivation.

Protocol: COX-2 Reaction Buffer (pH 8.0)

Self-Validation Check: Always run a vehicle control (1% DMSO without inhibitor) to establish the maximum enzyme velocity ( Vmax​ ), and a positive control (e.g., Celecoxib) to validate the assay window.

  • Base Buffer Formulation: Prepare 100 mM Tris-HCl. Adjust to pH 8.0 at 25°C.

    • Why pH 8.0? The slightly alkaline pH ensures optimal COX-2 activity and maintains the methanesulfonamide (pKa ~8-9) in a partially ionized state, mimicking the natural binding state of arachidonic acid.

  • Hematin Reconstitution: Dissolve hematin in 0.1 M NaOH to a concentration of 1 mM. (Caution: Hematin is strictly insoluble in neutral water).

  • Buffer Assembly: To the Tris-HCl base, add:

    • 1 µM Hematin (from the NaOH stock) to reconstitute the holoenzyme.

    • 1 mM Phenol to act as the peroxidase co-substrate.

    • 1 mM EDTA to chelate trace heavy metals that could induce non-enzymatic lipid peroxidation.

  • Enzyme Pre-incubation: Dilute recombinant human COX-2 into the buffer. Add the inhibitor (diluted in DMSO, ensuring final DMSO is exactly 1% v/v). Incubate for 15 minutes at 37°C.

    • Why pre-incubate? Methanesulfonamides often exhibit time-dependent, slow-binding inhibition kinetics.

  • Reaction Initiation: Add Arachidonic Acid to a final concentration of 10 µM to initiate the reaction.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Heme-dependent) AA->COX2 binds PGG2 PGG2 COX2->PGG2 Cyclooxygenase PGH2 PGH2 PGG2->PGH2 Peroxidase PGE2 Prostaglandins (e.g., PGE2) PGH2->PGE2 Isomerases Inhibitor N-(5-fluoro-2-hydroxyphenyl) methanesulfonamide Inhibitor->COX2 Competitive Inhibition

Caption: Mechanism of COX-2 inhibition by N-aryl methanesulfonamides blocking PGE2 synthesis.

Cell-Based Assay Buffers: In Vitro Target Engagement

Causality & Logic: To validate target engagement in a physiological environment, researchers utilize macrophage (RAW 264.7) or glioblastoma (U251MG) cell lines stimulated with Lipopolysaccharide (LPS) or Temozolomide (TMZ) to upregulate target expression (). The "buffer" here is the cell culture medium, but its preparation requires strict solvent control. High DMSO levels are cytotoxic and artificially alter cell membrane permeability, skewing phenotypic readouts ().

Protocol: Cell Treatment Media Preparation
  • Base Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.

  • Serum Starvation (Critical Step): 24 hours prior to the assay, replace the media with 0.5% FBS media.

    • Why? High serum concentrations contain endogenous lipids, prostaglandins, and growth factors that create a high background signal, masking the compound's inhibitory effect.

  • Compound Dosing: Dilute the 10 mM DMSO stock of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide directly into the starvation media. Ensure the final DMSO concentration does not exceed 0.1% to 0.5% v/v .

  • Stimulation: Add the inflammatory stimulus (e.g., 1 µg/mL LPS). Incubate for 24 hours.

  • Harvest: Collect the supernatant (buffer) and immediately freeze at -80°C to preserve labile metabolites prior to ELISA quantification.

Biophysical Assay Buffers: Surface Plasmon Resonance (SPR)

Causality & Logic: When evaluating this compound as a fragment for kinase or enzyme binding, SPR is the gold standard for measuring binding kinetics ( KD​ , kon​ , koff​ ). Because SPR detects minute changes in the refractive index—and DMSO has an exceptionally high refractive index—the DMSO concentration in the running buffer and the sample buffer must be matched exactly to the first decimal place. A mismatch of even 0.1% DMSO will cause a massive bulk shift, obliterating the actual binding signal.

Table 2: SPR Running Buffer (HBS-EP+) Composition
ComponentFinal ConcentrationScientific Purpose
HEPES (pH 7.4) 10 mMProvides robust physiological pH buffering.
NaCl 150 mMMinimizes non-specific electrostatic interactions with the dextran matrix.
EDTA 3 mMPrevents metal-dependent aggregation of the lipophilic compound.
Surfactant P20 0.05% v/vReduces non-specific binding to the microfluidic tubing and valves.
DMSO Exactly 1.0% v/v Matches the solvent of the injected compound to eliminate bulk refractive shifts.
Protocol: Precision DMSO Matching

Self-Validation Check: Always run a solvent correction curve (0.5% to 1.5% DMSO) before and after the compound injections to calibrate the instrument's response to microscopic DMSO mismatches.

  • Prepare 1 Liter of 1x HBS-EP+ buffer. Filter through a 0.22 µm membrane and degas thoroughly.

  • Remove exactly 10.0 mL of the buffer and replace it with 10.0 mL of 100% anhydrous DMSO. Mix thoroughly. This is your Running Buffer .

  • For compound preparation, perform a serial dilution of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide in 100% DMSO.

  • Dilute each DMSO intermediate 100-fold into the DMSO-free HBS-EP+ base buffer. This guarantees every sample injected has exactly 1.0% DMSO.

SPR_Workflow Stock 10 mM Inhibitor in 100% DMSO Dilution Intermediate Dilution (100x in DMSO) Stock->Dilution Serial Dilution Match DMSO Matching (Exactly 1.0% DMSO final) Dilution->Match Add 1% v/v Buffer Base Buffer (HBS-EP+) + 0% DMSO Buffer->Match Add 99% v/v Assay SPR Sensorgram Acquisition Match->Assay Inject over Chip

Caption: Workflow for precise DMSO matching in Surface Plasmon Resonance (SPR) biophysical assays.

References

  • BindingDB. (2015). BDBM50029593 CHEMBL7162::N-(2-(cyclohexyloxy)-4-nitrophenyl)methanesulfonamide. Binding Database.[Link]

  • National Center for Biotechnology Information (PMC). (2022). Up-Regulation of Cyclooxygenase-2 (COX-2) Expression by Temozolomide (TMZ) in Human Glioblastoma (GBM) Cell Lines. PubMed Central. [Link]

  • Oncotarget. (2016). Identification and validation of COX-2 as a co-target for overcoming cetuximab resistance in colorectal cancer cells. Oncotarget Journal. [Link]

  • American Chemical Society. (2007). Novel Method of Aromatic Coupling between N-Aryl Methanesulfonamide and Thiophene Derivatives. Organic Letters.[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide scale-up

Technical Support Center: N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide Introduction Welcome to the technical support center for the synthesis and scale-up of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide. This molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide

Introduction

Welcome to the technical support center for the synthesis and scale-up of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide. This molecule is a key intermediate in pharmaceutical development, and its successful synthesis at scale is critical for advancing drug candidates. The N-sulfonylation of 2-amino-4-fluorophenol with methanesulfonyl chloride (MsCl) is a well-established transformation, but one that presents significant challenges related to exothermicity, moisture sensitivity, and impurity control when transitioning from the bench to a pilot or manufacturing scale.[1][2]

This guide is structured to provide researchers, chemists, and process development professionals with actionable troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to diagnose issues, optimize your process, and ultimately improve the yield and purity of your target compound.

Section 1: Reaction Fundamentals

The core transformation is the nucleophilic attack of the primary amine of 2-amino-4-fluorophenol on the electrophilic sulfur atom of methanesulfonyl chloride.[3] A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[3][4]

Reaction_Scheme reactant1 2-Amino-4-fluorophenol arrow Solvent (e.g., DCM) 0°C to RT reactant1->arrow reactant2 Methanesulfonyl Chloride (MsCl) reactant2->arrow base Base (e.g., Et3N) product N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide byproduct Base·HCl Salt plus1 + plus2 + arrow->product arrow->byproduct

Caption: General reaction scheme for N-sulfonylation.

Section 2: Troubleshooting Guide

This section is designed to address specific problems you may encounter during scale-up.

Problem Area: Low or Inconsistent Yield

Q: My reaction yield dropped from 90% at a 1g scale to less than 60% at a 100g scale. What are the most likely causes?

A: A significant drop in yield upon scale-up is a common issue and typically points to challenges in managing the physical-chemical properties of a larger reaction volume.[1] The primary culprits are inadequate temperature control, poor mixing, and moisture ingress.

  • Thermal Control: The reaction between an amine and methanesulfonyl chloride is exothermic.[3] A 100g scale reaction has a much lower surface-area-to-volume ratio than a 1g scale reaction, making heat dissipation far less efficient.[1] If the internal temperature rises uncontrollably, side reactions are accelerated, leading to impurity formation and yield loss. The most critical step is the controlled, slow addition of MsCl while maintaining a low internal temperature (e.g., 0-5 °C).[2]

  • Mixing Efficiency: What works with a small magnetic stir bar in a round-bottom flask is often insufficient for a large reactor.[1] Poor mixing can create localized "hot spots" or areas of high reagent concentration, promoting side reactions like di-sulfonylation.[2] It can also leave pockets of unreacted starting material, leading to an incomplete reaction. Ensure your reactor is equipped with an appropriate overhead stirrer and baffles to create turbulent, homogenous mixing.[2]

  • Moisture Ingress: At a larger scale, longer reaction and transfer times increase the opportunity for atmospheric moisture to enter the system. Methanesulfonyl chloride readily hydrolyzes to the corresponding methanesulfonic acid in the presence of water.[2][5] This not only consumes your reagent but also generates an acidic byproduct that can complicate purification.[5]

Troubleshooting_Yield start Low Yield at Scale q1 Was internal temperature maintained at 0-5°C during addition? start->q1 q2 Was mixing vigorous and homogeneous (no dead spots)? q1->q2 Yes sol1 Improve Cooling & Slow Addition Rate. Use a metering pump for MsCl. q1->sol1 No q3 Were anhydrous solvents and inert atmosphere used? q2->q3 Yes sol2 Upgrade Stirrer (overhead, baffles). Confirm vortex is not present. q2->sol2 No q4 Was reagent stoichiometry and purity confirmed? q3->q4 Yes sol3 Oven-dry glassware. Use fresh, anhydrous solvents. Maintain N2/Ar blanket. q3->sol3 No sol4 Use 1.0-1.1 eq. MsCl. Verify purity of amine and MsCl. q4->sol4 No end Yield Improved q4->end Yes sol1->end sol2->end sol3->end sol4->end

Caption: Decision tree for troubleshooting low reaction yield.

Problem Area: Impurity Formation

Q: I'm observing a new, highly polar impurity in my scaled-up batch that streaks on TLC. What is it and how can I prevent it?

A: This is almost certainly methanesulfonic acid, the hydrolysis product of methanesulfonyl chloride.[2][5] Its presence is a direct indicator of moisture in your reaction. At scale, the risk of hydrolysis increases due to longer handling times and larger volumes of solvents which may contain trace water.[2]

  • Prevention: The solution is rigorous adherence to anhydrous techniques.[5]

    • Use freshly distilled or commercially available anhydrous solvents.

    • Oven-dry all glassware and cool under an inert atmosphere.

    • Blanket the reaction vessel with dry nitrogen or argon at all times.[2]

  • Removal: Methanesulfonic acid is acidic and highly water-soluble. During the aqueous workup, it can be effectively removed by washing the organic layer with a basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).[2][6]

Q: How can I avoid the formation of the di-sulfonated byproduct?

A: The di-sulfonated byproduct, where both the amine and the hydroxyl group have reacted with MsCl, can form under forcing conditions. The primary amine is significantly more nucleophilic than the phenolic hydroxyl group, so N-sulfonylation is heavily favored. However, formation of the di-sulfonated product can be promoted by:

  • Excess Methanesulfonyl Chloride: Using a significant excess of MsCl can lead to the less favorable O-sulfonylation after the primary amine has reacted. It is crucial to use a controlled stoichiometry, typically 1.0 to 1.1 equivalents of MsCl per equivalent of the aminophenol.[3]

  • High Temperatures: Elevated temperatures provide the activation energy needed for the less reactive hydroxyl group to attack MsCl. Strict temperature control is essential.

  • Inappropriate Base: Using a nucleophilic base could lead to other side reactions. A non-nucleophilic, sterically hindered base like triethylamine is recommended.[6]

Problem Area: Reaction Kinetics

Q: The reaction seems to stall at ~70% conversion, even with extended reaction times. Why?

A: Stalling at scale often points back to mass transfer limitations (poor mixing).[2] If the reagents are not intimately mixed, the reaction can only proceed at the interface between pockets of reactants, slowing down dramatically as concentrations decrease.

Another possibility is the deactivation of your starting amine. The HCl byproduct generated during the reaction will protonate any unreacted amine, forming an ammonium salt. This salt is not nucleophilic and will not react with MsCl. This is why a sufficient amount of base (at least 2.0 equivalents for a primary amine) is critical to both neutralize the HCl and maintain the free amine in its reactive state.[6]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the critical process parameters (CPPs) to define and control during scale-up?

A: Based on the chemistry, the following CPPs should be rigorously defined and controlled:

Parameter Lab Scale (1-10g) Pilot Scale (100g-1kg) Rationale
Reagent Stoichiometry 1.0-1.1 eq. MsCl Strictly 1.0-1.05 eq. MsCl Minimizes di-sulfonylation and residual reagent.[3]
Base Stoichiometry 2.0-2.2 eq. Et₃N 2.0-2.2 eq. Et₃N Ensures complete HCl neutralization and prevents amine deactivation.[6]
MsCl Addition Time 15-20 min 2-4 hours (via pump) Critical for managing exotherm and preventing temperature spikes.[2]
Internal Temperature 0-5 °C (ice bath) 0-5 °C (jacketed reactor) Controls reaction rate and minimizes side reactions.[2][5]
Stirring Mechanism Magnetic Stir Bar Overhead Mechanical Stirrer Ensures homogeneity and efficient heat/mass transfer.[1]

| Atmosphere | Nitrogen balloon | Positive pressure N₂/Ar blanket | Prevents moisture ingress and hydrolysis of MsCl.[2] |

Q: What is the optimal order of reagent addition?

A: The standard and most reliable method is to add the methanesulfonyl chloride solution dropwise to a cooled solution of the 2-amino-4-fluorophenol and the base.[5][6] This "normal addition" ensures that the MsCl is never in excess in the reactor, which minimizes the risk of di-sulfonylation and allows for better control of the exotherm. A "reverse addition" (adding the amine to the MsCl) is generally not recommended.

Q: What are the key safety considerations for this reaction at scale?

A:

  • Exothermicity: The potential for a thermal runaway is the primary hazard. A robust cooling system and a controlled addition rate are non-negotiable.[2] Real-time internal temperature monitoring is mandatory.

  • Methanesulfonyl Chloride: MsCl is corrosive, a lachrymator, and reacts violently with water.[3][6] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Pressure Build-up: The neutralization of HCl with triethylamine is also exothermic and forms a salt. Ensure the reactor is properly vented to avoid pressure build-up.

Section 4: Recommended Scale-Up Protocol (100g)

This protocol is a general guideline and should be adapted based on your specific equipment and safety procedures.

Protocol: Synthesis of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide

  • Reactor Setup:

    • Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

    • Ensure the reactor is clean and thoroughly dried. Purge the system with dry nitrogen for at least 30 minutes.

  • Reagent Charging:

    • Charge the reactor with 2-amino-4-fluorophenol (100g, 1.0 eq).

    • Add anhydrous dichloromethane (DCM, 1L).

    • Stir the mixture to form a solution or slurry.

    • Charge triethylamine (Et₃N, 2.2 eq) to the reactor.

  • Reaction:

    • Cool the reactor contents to 0-5 °C using the cooling jacket.[2]

    • In a separate dry flask under nitrogen, prepare a solution of methanesulfonyl chloride (MsCl, 1.05 eq) in anhydrous DCM (200 mL).

    • Transfer the MsCl solution to the dropping funnel.

    • Add the MsCl solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. This is the most critical step for control. [2]

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.

    • Monitor the reaction for completion by TLC or HPLC.

  • Workup:

    • Once the reaction is complete, slowly quench by adding 1M HCl (500 mL) while maintaining cooling.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer sequentially with:

      • 1M HCl (2 x 250 mL) (to remove excess triethylamine)

      • Saturated aqueous NaHCO₃ (2 x 250 mL) (to remove methanesulfonic acid and any unreacted starting material)[6]

      • Brine (1 x 250 mL) (to break emulsions and begin drying)[6]

  • Isolation & Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation. Filter the solid, wash with cold hexanes, and dry under vacuum.

Section 5: References

  • BenchChem. (2025). Optimizing reaction yield with (2-Chlorophenyl)methanesulfonyl chloride. BenchChem Technical Support.

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik.

  • BenchChem. (2025). Preventing hydrolysis of (2-Chlorophenyl)methanesulfonyl chloride during reaction. BenchChem Technical Support.

  • BenchChem. (2025). Scale-up challenges for reactions with (2-Chlorophenyl)methanesulfonyl chloride. BenchChem Technical Support.

  • BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem Technical Support.

  • BenchChem. (2025). General Principles in the Synthesis of Sulfonamides. BenchChem Technical Support.

  • PubChem. 2-Amino-4-fluorophenol. National Center for Biotechnology Information.

  • Sigma-Aldrich. 2-Amino-4-fluorophenol 96%. Merck KGaA.

Sources

Optimization

Technical Support Center: Overcoming DMSO Solubility Issues with N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical challenges associated with specialized drug fragments.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical challenges associated with specialized drug fragments.

N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide presents a unique solubility challenge. Structurally, it contains a fluorinated phenol ring and a methanesulfonamide moiety. While highly soluble in 100% Dimethyl Sulfoxide (DMSO), researchers consistently report that the compound forms a "milky white" suspension upon dilution into aqueous assay buffers. This guide dissects the thermodynamic causality behind this precipitation and provides self-validating protocols to ensure your compound remains in solution, thereby preventing false negatives in your screening assays[1].

Mechanistic Overview: The "Solvent Shift" Phenomenon

To solve the precipitation issue, we must first understand the causality. The compound possesses two weakly acidic protons: the phenolic -OH and the methanesulfonamide -NH. The predicted pKa of a standard methanesulfonamide is approximately 10.87[2], and the fluorophenol pKa sits around 8.5–9.0.

At a physiological pH of 7.4, both groups remain predominantly protonated (neutral). This neutral state is highly lipophilic. Furthermore, the proximity of the -OH and -NH groups can promote intramolecular hydrogen bonding, which shields these polar groups from water, further driving hydrophobicity. When you inject a 100% DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water phase faster than the lipophilic compound can disperse. This creates localized zones of supersaturation where the compound rapidly nucleates and crashes out—a process known as the solvent shift [3].

SolventShift Stock 100% DMSO Stock (Soluble, 10 mM) Mix Direct Addition (Solvent Shift) Stock->Mix Buffer Aqueous Buffer (pH 7.4) Buffer->Mix Diffusion Rapid DMSO Diffusion into Water Mix->Diffusion Nucleation Hydrophobic Nucleation of Compound Diffusion->Nucleation Local Supersaturation Precipitate Milky Suspension (False Negatives in Assay) Nucleation->Precipitate

Mechanism of solvent-shift precipitation upon direct aqueous dilution.

Diagnostic Troubleshooting & FAQs

Q1: Why does my compound dissolve perfectly in 100% DMSO but precipitate immediately in my biochemical assay buffer? A1: This is the classic solvent shift effect described above. Because the compound's intrinsic aqueous solubility is exceeded during the rapid diffusion of DMSO into water, it nucleates[3]. To prevent this, you must either alter the ionization state of the molecule (via pH) or provide a hydrophobic pocket (via surfactants/excipients) in the aqueous phase before the DMSO is introduced.

Q2: How can I leverage the compound's chemical structure to improve aqueous solubility? A2: Because sulfonamides are weakly acidic, their solubility is heavily pH-dependent. By increasing the pH of your assay buffer to > 8.5, you deprotonate the sulfonamide and phenolic groups, converting the neutral lipophilic molecule into a highly water-soluble anion[4]. If your target enzyme or receptor can tolerate a slightly alkaline pH, this is the most elegant and additive-free solution.

Q3: My 10 mM DMSO stock solution precipitated while stored in the -20°C freezer. Has the compound degraded? A3: It is highly unlikely to be degradation. DMSO has a freezing point of 18.5°C and is extremely hygroscopic. During repeated opening of the vial, DMSO absorbs atmospheric moisture, which drastically lowers the solubility capacity of the solvent over time[5]. Solution: Tightly seal the vial, warm it gently in a 37°C water bath for 5–10 minutes, and vortex. The compound will redissolve[5]. Always store DMSO stocks with desiccant.

Q4: I am running a cell-based assay. I cannot change the pH to 8.5, and high DMSO concentrations are cytotoxic. What is the standard workaround? A4: For cell culture, the final DMSO concentration must be kept strictly ≤ 0.5% to avoid solvent-induced cytotoxicity[5]. Since pH adjustment is impossible, you must use formulating agents. We highly recommend using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The cyclodextrin provides a hydrophobic inner cavity that encapsulates the fluorinated phenol ring, keeping it in solution without disrupting cellular lipid bilayers.

Solubilization Strategies & Quantitative Constraints

DecisionTree Issue Precipitation of N-(5-fluoro-2-hydroxyphenyl)... in Assay CheckPH Can assay tolerate pH > 8.5? Issue->CheckPH AdjustPH Adjust pH to 8.5-9.0 (Deprotonate Phenol) CheckPH->AdjustPH Yes CheckAssay Is it a Cell-Based Assay? CheckPH->CheckAssay No Success Homogeneous Solution (Validated by OD600 < 0.05) AdjustPH->Success Biochem Use 0.05% Tween-20 or 1% BSA CheckAssay->Biochem No (Biochemical) CellBased Formulate with 10% HP-β-Cyclodextrin CheckAssay->CellBased Yes (In Vitro) Biochem->Success CellBased->Success

Decision tree for optimizing solubility based on assay constraints.

Summary of Solubilization Strategies
StrategyMechanism of ActionMax Recommended ConcentrationProsCons
pH Adjustment (>8.5) Deprotonation of phenol and sulfonamide to form a soluble saltN/AHighly effective; requires no chemical additives.Incompatible with physiological (pH 7.4) cellular assays.
DMSO (Final Conc.) Co-solvent solubilization≤ 0.5% (Cellular)≤ 5.0% (Biochemical)Simple, standard practice.High levels cause cytotoxicity or mask true enzyme activity[1].
Tween-20 / Tween-80 Micellar encapsulation of the lipophilic core0.01% - 0.1% v/vExcellent for preventing aggregation in biochemical assays.Surfactants can lyse cells or disrupt membrane-bound targets.
HP-β-Cyclodextrin Hydrophobic cavity inclusion complex10% - 20% w/vIdeal for cell-based assays; biologically inert.Requires optimization; can be cost-prohibitive at scale.

Validated Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Do not assume your compound is soluble simply because you cannot see chunks of powder; micro-precipitates often scatter light and cause false assay readouts.

Protocol A: The "Step-Down" Serial Dilution Method (For Biochemical Assays)

Directly injecting a 10 mM DMSO stock into a 1 mL aqueous buffer causes local supersaturation. This protocol mitigates the solvent shift gradient.

  • Thaw and Inspect: Warm the 10 mM DMSO stock of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide to 37°C for 5 minutes. Causality: Reverses any moisture-induced micro-crystallization that occurred during -20°C storage[5].

  • Prepare Intermediate Solvent: In a separate tube, prepare an intermediate solution of 50% DMSO / 50% Assay Buffer.

  • First Dilution: Pipette 10 µL of the 10 mM stock into 90 µL of the intermediate solvent. Vortex immediately. You now have a 1 mM stock in 55% DMSO.

  • Final Dilution: Slowly titrate the intermediate stock into your final assay buffer (pre-warmed to 25°C or 37°C) under constant vortexing to reach your working concentration (e.g., 10 µM).

  • Validation Checkpoint: Measure the absorbance of the final solution at 600 nm (OD600) using the pure assay buffer as a blank. System Validation: An OD600 > 0.05 indicates light scattering from micro-precipitates. If OD600 < 0.05, the compound is successfully in solution.

Protocol B: HP-β-Cyclodextrin Formulation (For Cell-Based Assays)

When pH adjustment and high DMSO are prohibited, cyclodextrins provide a thermodynamic sink for the lipophilic compound.

  • Prepare Excipient Buffer: Dissolve HP-β-Cyclodextrin in complete cell culture medium to a final concentration of 10% (w/v). Sterile filter through a 0.22 µm membrane.

  • Dropwise Addition: Place 1 mL of the cyclodextrin medium on a magnetic stirrer at medium speed. Using a highly precise micropipette, add the 10 mM DMSO compound stock dropwise (1 µL per second) directly into the vortex of the stirring medium until you reach the desired concentration. Causality: The rapid stirring combined with the cyclodextrin cavity ensures the compound is immediately encapsulated before it has the thermodynamic opportunity to aggregate with itself.

  • Equilibration: Allow the solution to stir at room temperature for 30 minutes to ensure complete inclusion complex formation.

  • Validation Checkpoint: Centrifuge the sample at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. System Validation: If no pellet is visible, the inclusion complex is stable. Proceed to apply to your cell culture.

References

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening PMC - NIH[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 2-Hydroxyphenyl Compounds During Synthesis

Welcome to the technical support center dedicated to addressing a critical challenge in organic synthesis: the oxidative degradation of 2-hydroxyphenyl compounds. This guide is designed for researchers, scientists, and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing a critical challenge in organic synthesis: the oxidative degradation of 2-hydroxyphenyl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet often frustrating issue. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Understanding the Challenge: The Chemistry of Degradation

2-Hydroxyphenyl compounds, which include catechols and their derivatives, are highly susceptible to oxidation. This reactivity stems from the electron-rich nature of the aromatic ring, which is further activated by the hydroxyl groups. The presence of atmospheric oxygen, trace metal impurities (like iron or copper), and sometimes light can initiate a cascade of reactions, leading to undesirable byproducts.[1]

The primary degradation pathway involves the oxidation of the hydroxyl groups to form highly colored and often reactive ortho-quinones.[2][3] These quinones can then undergo further reactions, including polymerization or reaction with other nucleophiles in the mixture, leading to complex and difficult-to-separate impurities.[1] The visible manifestation of this degradation is often a distinct color change in the reaction mixture, from colorless or pale yellow to intense shades of red, brown, or even black.[1][4]

Visualizing the Oxidation Pathway

The following diagram illustrates the general mechanism of oxidative degradation of a 2-hydroxyphenyl compound.

Oxidation_Pathway 2-Hydroxyphenyl_Compound 2-Hydroxyphenyl Compound Phenoxyl_Radical Phenoxyl Radical (Intermediate) 2-Hydroxyphenyl_Compound->Phenoxyl_Radical Oxidant (O2, Metal Catalyst) Ortho_Quinone Ortho-Quinone (Colored Species) Phenoxyl_Radical->Ortho_Quinone Further Oxidation Polymeric_Byproducts Polymeric Byproducts (Complex Impurities) Ortho_Quinone->Polymeric_Byproducts Polymerization / Side Reactions

Caption: General oxidation pathway of 2-hydroxyphenyl compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Issue 1: My reaction mixture is turning dark. What's happening and how can I stop it?

Q: My reaction, which starts as a clear solution, gradually turns yellow, then brown, and sometimes even black. What is causing this discoloration?

A: This is a classic sign of oxidative degradation.[1][4] The 2-hydroxyphenyl compound, either your starting material or product, is being oxidized to form highly colored ortho-quinones and subsequent polymeric materials.[1] This process is often accelerated by the presence of atmospheric oxygen and can be catalyzed by trace metal impurities in your glassware or reagents.[1][5]

Solutions & Scientific Rationale:

  • Work Under an Inert Atmosphere: The most direct way to prevent oxidation is to remove the primary oxidant: oxygen.[1][4][6] By running your reaction under an inert gas like nitrogen or argon, you create an environment where oxidation is significantly suppressed.[6]

    • Expert Tip: For highly sensitive substrates, simply flushing the flask with an inert gas may not be sufficient. It's best practice to degas your solvents to remove dissolved oxygen. This can be achieved by sparging the solvent with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method for more rigorous applications.[1]

  • Add a Sacrificial Antioxidant: Introducing a small amount of an antioxidant can protect your compound of interest.[1] The antioxidant is preferentially oxidized, sacrificing itself to keep your 2-hydroxyphenyl compound in its reduced state.

    • Common Choices: Butylated hydroxytoluene (BHT) is a widely used radical scavenger, effective in catalytic amounts (e.g., 1-5 mol%).[1] Ascorbic acid (Vitamin C) can also be used, particularly in aqueous or biphasic systems.[1]

  • Use High-Purity Reagents and Solvents: Trace metal impurities, especially iron and copper, are notorious for catalyzing oxidation reactions.[5][7] Using high-purity, and if necessary, metal-free grades of solvents and reagents can make a significant difference.

Issue 2: My desired product is contaminated with inseparable side products.

Q: I've successfully run my reaction, but purification is a nightmare. TLC and column chromatography show multiple spots with similar polarities to my product.

A: These inseparable side products are often the result of the reactive ortho-quinone intermediate undergoing dimerization or other coupling reactions.[1] These byproducts can have very similar physical properties to your desired product, making separation by traditional chromatographic methods challenging.[1]

Solutions & Scientific Rationale:

  • Protect the Hydroxyl Groups: This is often the most robust solution. By temporarily masking the reactive phenolic hydroxyl groups with a protecting group, you effectively "turn off" their susceptibility to oxidation.[1][8] The choice of protecting group is critical and depends on the overall reaction scheme and the stability of your molecule to the deprotection conditions.

Protecting GroupProtection Reagent(s)StabilityDeprotection Conditions
Methyl Ether CH₃I, K₂CO₃Stable to most conditions except strong acids.BBr₃, CH₂Cl₂; or HBr/HI (harsh).
Benzyl Ether (Bn) BnBr, K₂CO₃Stable to base, mild acid, and many redox reagents.H₂, Pd/C (hydrogenolysis); or strong acid.[1]
t-Butyldimethylsilyl (TBDMS) Ether TBDMSCl, ImidazoleStable to base and mild aqueous conditions. Cleaved by acid and fluoride.TBAF, THF; or aqueous acid (e.g., HCl).[1][9]
Acetate Ester Ac₂O, PyridineStable to acidic conditions. Cleaved by base.K₂CO₃, MeOH; or aqueous NaOH.[1]
  • Control Reaction Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.[1] By keeping the molecules of your 2-hydroxyphenyl compound further apart in solution, you decrease the probability of them reacting with each other.

Issue 3: I'm observing low yields despite complete consumption of my starting material.

Q: My reaction monitoring (e.g., TLC, LC-MS) shows that my starting material is gone, but the isolated yield of my desired product is significantly lower than expected.

A: This scenario often points to the formation of degradation products that are not easily detectable by your primary analytical method or are lost during workup and purification. The polymeric byproducts of oxidation can be insoluble or streak on TLC plates, making them difficult to quantify.

Solutions & Scientific Rationale:

  • A Combination of Preventative Measures: In particularly sensitive systems, a single preventative measure may not be enough. A multi-pronged approach is often the most effective.

    • Example Strategy: Run the reaction under a strict inert atmosphere, use degassed solvents, and add a catalytic amount of an antioxidant like BHT.

  • Optimize Reaction Temperature: While reaction kinetics are generally faster at higher temperatures, so are degradation pathways. If you suspect thermal degradation is contributing to low yields, try running the reaction at a lower temperature for a longer period.

  • Careful Workup and Purification: The workup and purification steps can expose your product to oxygen. Consider performing extractions and column chromatography with solvents that have been sparged with an inert gas. Minimizing the time the product is exposed to air and light is also crucial.[10]

Experimental Protocols: Best Practices in Action

Here are detailed, step-by-step methodologies for implementing the key preventative strategies discussed.

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere

This protocol describes a standard method for creating and maintaining an oxygen-free reaction environment using a balloon of inert gas.

Inert_Atmosphere_Workflow cluster_setup Setup cluster_purge Purging cluster_reaction Reaction Assemble_Apparatus 1. Assemble dry glassware (flask, condenser, etc.). Add_Reagents 2. Add air-stable solid reagents and a stir bar. Assemble_Apparatus->Add_Reagents Seal_System 3. Seal all openings with rubber septa. Add_Reagents->Seal_System Insert_Needles 4. Insert an inert gas inlet needle and an outlet needle. Purge_Flask 5. Gently flush with inert gas (N2 or Ar) for 5-10 min. Insert_Needles->Purge_Flask Remove_Outlet 6. Remove the outlet needle. Purge_Flask->Remove_Outlet Attach_Balloon 7. Attach an inert gas balloon to the inlet needle. Remove_Outlet->Attach_Balloon Add_Solvents 8. Add degassed solvents via syringe. Add_Liquids 9. Add liquid reagents via syringe. Add_Solvents->Add_Liquids Run_Reaction 10. Commence stirring and heating as per the procedure. Add_Liquids->Run_Reaction

Caption: Workflow for setting up a reaction under an inert atmosphere.

Methodology:

  • Assemble the Apparatus: Assemble your reaction glassware (e.g., round-bottom flask, condenser) and ensure it is completely dry.

  • Seal the System: Seal all openings with rubber septa.

  • Purge with Inert Gas: Insert a needle connected to an inert gas line and a second needle to act as an outlet. Gently flush the system with nitrogen or argon for 5-10 minutes.

  • Establish Positive Pressure: Remove the outlet needle and attach a balloon filled with the inert gas to the inlet needle. This will maintain a slight positive pressure, preventing air from entering the system.[1]

  • Reagent Addition: Add degassed solvents and any liquid reagents via syringe through the septa.

Protocol 2: Benzyl (Bn) Protection of a 2-Hydroxyphenyl Compound

Benzyl ethers are excellent protecting groups for phenols due to their stability and ease of removal via hydrogenolysis.[1]

Step-by-Step Procedure:

  • Dissolve the Phenol: In a round-bottom flask under an inert atmosphere, dissolve the 2-hydroxyphenyl compound (1 equivalent) in a suitable solvent such as anhydrous DMF or acetone.[1]

  • Add Base: Add a base such as potassium carbonate (K₂CO₃, 2.5 equivalents for a catechol). Stir the suspension for 10-15 minutes at room temperature.[1]

  • Add Benzyl Bromide: Slowly add benzyl bromide (BnBr, 2.2 equivalents for a catechol) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture (typically to 50-80°C) and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use a metal scavenger to prevent oxidation?

A: Yes, in cases where trace metal catalysis is the primary driver of oxidation, using a metal scavenger or chelating agent like EDTA can be effective. However, it's often more practical to first try using high-purity solvents and ensuring glassware is scrupulously clean.

Q2: Are some 2-hydroxyphenyl compounds more stable than others?

A: Absolutely. The electronic nature of other substituents on the aromatic ring plays a significant role. Electron-withdrawing groups can decrease the electron density of the ring, making it less susceptible to oxidation. Conversely, additional electron-donating groups can increase its reactivity.

Q3: How can I detect the extent of oxidation in my sample?

A: Besides visual color change, several analytical techniques can be employed.

  • HPLC-UV/Vis: This is a powerful tool for quantifying the disappearance of your starting material and the appearance of byproducts. The highly conjugated quinone byproducts often have strong absorbances in the visible region.

  • NMR Spectroscopy: While complex mixtures can be difficult to interpret, the appearance of new signals in the aromatic or quinoidal region can indicate degradation.

  • Cyclic Voltammetry: This electrochemical technique can be used to determine the oxidation potential of your compound, providing a quantitative measure of its susceptibility to oxidation.[11]

Q4: My product is a solid. Is it still susceptible to oxidation during storage?

A: Solid compounds are generally more stable than their solutions because the molecules are locked in a crystal lattice, reducing their mobility and exposure to atmospheric oxygen.[10] However, long-term storage, especially in the presence of light and air, can still lead to surface oxidation.[10] For valuable or highly sensitive compounds, storing them under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen) and protected from light is recommended.[10]

References

  • NIH. (2026, January 28). Catalytic wet air oxidation of phenol in caustic refinery effluents. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection for Phenols and Catechols. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, May 1). Controlling the Catalytic Aerobic Oxidation of Phenols. Retrieved from [Link]

  • ACS Publications. (2024, October 3). Electrochemical Synthesis of Quinones and Hydroquinones. Retrieved from [Link]

  • Linde Gas. (n.d.). Inerting. Retrieved from [Link]

  • MDPI. (2021, September 7). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Retrieved from [Link]

  • Reddit. (2024, February 27). Protecting the Phenol during Acetal Formation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 10). Air- and light-sensitivity of phenol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for Suzuki Coupling of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically tailored for researchers, chemists, and process development professionals working with the chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically tailored for researchers, chemists, and process development professionals working with the challenging substrate, N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide, or its halogenated derivatives. Our goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.

The structure of your substrate presents unique challenges that require careful consideration of the entire catalytic system. The presence of an acidic phenol (-OH) and a potentially coordinating sulfonamide (-NHSO2Me) group on an electron-rich phenyl ring means that off-the-shelf Suzuki conditions may lead to suboptimal results. This guide will walk you through understanding these challenges and systematically overcoming them.

Troubleshooting Guide: Common Experimental Issues

This section is designed to address the most frequent problems encountered during the Suzuki coupling of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide derivatives.

Question: My reaction shows low to no conversion of the starting aryl halide. What are the primary causes and how can I fix it?

Answer:

This is the most common issue and typically points to a problem within the catalytic cycle, often at the initial oxidative addition step, or catalyst deactivation.

Potential Causes & Recommended Solutions:

  • Sluggish Oxidative Addition: Your substrate is electron-rich due to the powerful electron-donating effect of the ortho-hydroxyl group. This makes the carbon-halogen bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the oxidative addition step.[1][3] Buchwald-type biarylphosphine ligands are the industry standard for this purpose. Consider screening ligands such as SPhos, XPhos, or RuPhos.[4] N-heterocyclic carbenes (NHCs) are also excellent, highly active alternatives.[3][5]

  • Catalyst Inactivity or Decomposition: The active Pd(0) species is sensitive to oxygen.[6][7] Additionally, if you are using a Pd(II) precatalyst (e.g., Pd(OAc)2, PdCl2(dppf)), its reduction to Pd(0) may be inefficient.[1][7]

    • Solution 1 (Degassing): Ensure your solvent and reaction mixture are rigorously degassed. The "freeze-pump-thaw" method (3 cycles) is superior to simply bubbling nitrogen or argon through the solvent. Proper degassing is critical to prevent the oxidation of the Pd(0) catalyst and the phosphine ligands.[6][8]

    • Solution 2 (Precatalyst Choice): Use a modern, air-stable Pd(II) precatalyst (e.g., SPhos-Pd-G3, XPhos-Pd-G3). These are designed to generate the active LPd(0) species reliably and efficiently under the reaction conditions, bypassing issues with in-situ reduction.[4]

  • Inappropriate Base: The phenolic proton is acidic and will react with the base. A very strong or nucleophilic base could lead to unwanted side reactions or catalyst poisoning. An insufficient or poorly soluble base will fail to activate the boronic acid for transmetalation.[9][10]

    • Solution: Use a moderately strong, non-nucleophilic inorganic base. Potassium phosphate (K3PO4) is often an excellent choice as it is strong enough to promote the reaction but generally does not cause ester hydrolysis or other side reactions.[2][11] Cesium carbonate (Cs2CO3) is another effective, albeit more expensive, option.[3] Ensure the base is finely powdered for maximum surface area and reactivity.

dot ```dot graph Troubleshooting_Low_Yield { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Troubleshooting Flowchart: Low or No Product Yield", labelloc=t, fontname="Helvetica", fontsize=16]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Start [label="Problem:\nLow/No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_OA [label="Is Oxidative Addition\nLikely Slow?\n(Electron-Rich Halide)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Catalyst [label="Is Catalyst\nActive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Base [label="Is Base\nOptimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Side_Reactions [label="Are Side Reactions\nDominating?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Ligand [label="Solution:\nUse Bulky, Electron-Rich Ligands\n(e.g., SPhos, XPhos)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Degas [label="Solution:\n1. Rigorously Degas (Freeze-Pump-Thaw)\n2. Use Air-Stable Precatalyst (G3)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Base [label="Solution:\n1. Use K3PO4 or Cs2CO3\n2. Ensure Base is Finely Powdered\n3. Add Water as Co-Solvent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Side_Reactions [label="Solution:\n1. Check for Homocoupling (Degas!)\n2. Check for Protodeboronation (Milder Base/Temp, Use Boronic Ester)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Check_OA; Check_OA -> Sol_Ligand [label="Yes"]; Check_OA -> Check_Catalyst [label="No"];

Start -> Check_Catalyst; Check_Catalyst -> Sol_Degas [label="No"]; Check_Catalyst -> Check_Base [label="Yes"];

Start -> Check_Base; Check_Base -> Sol_Base [label="No"]; Check_Base -> Check_Side_Reactions [label="Yes"];

Start -> Check_Side_Reactions; Check_Side_Reactions -> Sol_Side_Reactions [label="Yes"]; }

Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.

Question: Which solvents are recommended, and should I use water as a co-solvent?

Answer:

The choice of solvent is crucial for ensuring all components remain in solution and for influencing reaction rates.

[12][13]* Recommended Solvents: Aprotic polar solvents are generally the best choice. 1,4-Dioxane , Tetrahydrofuran (THF) , and Toluene are excellent starting points. T[1][14]hey have good solvating properties for the organic substrates and the catalyst complex.

  • The Role of Water: Adding a small amount of water (e.g., a 10:1 or 5:1 organic solvent to water ratio) is often highly beneficial. W[14]ater can significantly increase the solubility of the inorganic base (like K3PO4), which can otherwise be a rate-limiting factor. It can also play a direct role in facilitating the transmetalation step. However, be mindful that too much water can promote protodeboronation.

Experimental Protocols
Protocol 1: High-Throughput Catalyst System Screening

This protocol is designed to efficiently screen multiple ligands and bases to find the optimal conditions for your specific substrates.

Materials:

  • Array of 2 mL reaction vials with stir vanes and septa caps.

  • Your aryl halide (e.g., N-(2-bromo-5-fluoro-6-hydroxyphenyl)methanesulfonamide).

  • Your boronic acid or boronate ester.

  • Palladium precatalyst stock solution (e.g., 5 mM XPhos-Pd-G3 in dioxane).

  • Ligand stock solutions (if screening ligands separately from precatalysts).

  • Base solids (e.g., K3PO4, K2CO3, Cs2CO3).

  • Anhydrous, degassed solvents (e.g., Dioxane, THF).

Procedure:

  • Preparation: In an inert atmosphere glovebox (or using Schlenk technique), add the aryl halide (0.1 mmol, 1.0 equiv) and the boronic acid (0.12 mmol, 1.2 equiv) to each reaction vial.

  • Base Addition: Add the designated solid base (0.2 mmol, 2.0 equiv) to each vial.

  • Solvent Addition: Dispense the primary organic solvent (e.g., 0.9 mL Dioxane) to each vial.

  • Water Addition: Dispense the degassed water co-solvent (e.g., 0.1 mL) to each vial.

  • Catalyst Addition: Add the palladium precatalyst stock solution (e.g., 0.002 mmol, 2 mol%) to each vial.

  • Reaction: Seal the vials and transfer the array to a pre-heated reaction block (e.g., 80-100 °C) with stirring.

  • Monitoring: After a set time (e.g., 4 hours, 12 hours), cool the reactions. Take a small aliquot from each, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.

Protocol 2: Optimized General Procedure for Scale-Up

This procedure is based on a hypothetical optimal result from the screen using XPhos-Pd-G3 and K3PO4.

Setup:

  • An oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, a temperature probe, and a magnetic stir bar.

Procedure:

  • Reagent Loading: To the flask, add N-(aryl halide) (1.00 g, 1.0 equiv), the boronic acid (1.2-1.5 equiv), and finely powdered K3PO4 (2.0-3.0 equiv).

  • Inerting: Seal the flask and evacuate and backfill with dry nitrogen three times to establish an inert atmosphere. 3. Catalyst Loading: Briefly remove the septum and add the XPhos-Pd-G3 catalyst (0.01-0.02 equiv) against a positive flow of nitrogen.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via cannula or syringe. The total solvent volume should aim for a concentration of ~0.1 M with respect to the limiting reagent.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent like ethyl acetate and water.

    • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography.

References
  • Al-Amin, M., & El-Emam, A. A. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega.
  • Gale, A., & Wheeler, S. E. (2020). Computational study of solvent effects on the Suzuki-Miyaura coupling reaction. Journal of Molecular Modeling.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Ghaffari, B., & Black, P. J. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Molecules.
  • Rochat, S., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal.
  • Carrow, B. P., & Hartwig, J. F. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Pérez-Temprano, M. H., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society.
  • Ghaffari, B., & Black, P. J. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Omega.
  • Pharmaceutical Technology. (2025). New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology.
  • Wordpress. (n.d.).
  • Bellina, F., & Lessi, M. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron.
  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Carey, J. S., et al. (2019). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
  • White Rose eTheses Online. (n.d.). Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc..
  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Niwa, T., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction.
  • ResearchGate. (n.d.).
  • Perera, D., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting &amp; Optimization for CAS 1243366-86-0

Overview & Chemical Context CAS 1243366-86-0, chemically identified as N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide , presents unique crystallization challenges due to its structural features. The presence of both a hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Chemical Context

CAS 1243366-86-0, chemically identified as N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide , presents unique crystallization challenges due to its structural features. The presence of both a hydroxyl (-OH) group and a sulfonamide (-NHSO₂-) moiety creates a highly active, complex hydrogen-bonding network. During crystallization, these strong intermolecular forces frequently cause the system to bypass ordered lattice formation, leading instead to 1[1].

This support guide provides field-proven, self-validating protocols designed to control supersaturation trajectories, bypass LLPS, enhance polymorphic purity, and maximize recovery yields.

Core Crystallization Workflow

CrystallizationWorkflow Start Crude CAS 1243366-86-0 Dissolution in Good Solvent Cooling Controlled Cooling & Anti-solvent Addition Start->Cooling Decision Supersaturation Trajectory Cooling->Decision LLPS Oiling Out (LLPS) Spinodal Decomposition Decision->LLPS High supersaturation rate Nucleation Controlled Nucleation (Metastable Zone) Decision->Nucleation Controlled rate Seeding Intervention: Reverse Addition & Seeding LLPS->Seeding Troubleshooting required Growth Crystal Growth Phase Nucleation->Growth Seeding->Nucleation TempCycle Temperature Cycling (Ostwald Ripening) Growth->TempCycle Impurity entrapment Final High Purity Crystalline CAS 1243366-86-0 Growth->Final Filtration & Drying TempCycle->Growth Dissolve fines, grow large crystals

Fig 1: Crystallization workflow and troubleshooting pathways for CAS 1243366-86-0.

Troubleshooting FAQs

Q1: Why does my product form a sticky oil (LLPS) instead of crystals upon cooling or anti-solvent addition?

  • Expertise & Causality: Oiling out occurs when the supersaturation trajectory crosses the spinodal curve before reaching the metastable zone limit for crystallization. Because CAS 1243366-86-0 readily forms hydrogen bonds with polar solvents, high supersaturation rates force the solute to1[1]. This thermodynamic trap is kinetically favored over the highly ordered lattice formation required for true crystallization.

  • Solution: Shift the thermodynamic pathway by employing a Reverse Anti-Solvent Crystallization (RAC) approach. By 2 (rather than the reverse), you rapidly spike supersaturation to force immediate nucleation, bypassing the jelly-like or oil phase entirely[2].

Q2: How can I improve the polymorphic purity and remove entrapped impurities from the crystal lattice?

  • Expertise & Causality: Rapid precipitation often leads to the kinetic entrapment of mother liquor and structurally related impurities within the crystal lattice,3[3]. To achieve high thermodynamic purity, you must induce Ostwald Ripening . According to the 4, smaller crystals possess a higher chemical potential and solubility than larger ones[4].

  • Solution: Implement Temperature Cycling . By subjecting the suspension to alternating heating and cooling cycles, the fine, impure crystals dissolve during the heating phase. During the cooling phase, the solute5, effectively "washing" the impurities out into the mother liquor[5].

Q3: My recovery yield is low (<60%) when using a standard methanol/water system. How can I optimize this?

  • Expertise & Causality: Low yields in solvent/anti-solvent systems usually indicate an unoptimized solvent-to-antisolvent ratio, leaving the residual solubility of the API too high at the final isolation temperature.

  • Solution: Increase the anti-solvent (water) fraction incrementally and lower the final holding temperature to 0–5 °C. Ensure the addition rate is strictly controlled to prevent localized supersaturation spikes that trigger LLPS.

Standardized Optimization Protocols

Protocol A: Seeded Reverse Anti-Solvent Crystallization (To prevent LLPS)

Self-validating mechanism: This protocol ensures the system remains within the metastable zone by providing a pre-existing surface area (seeds) for growth. This prevents supersaturation from reaching the spinodal decomposition threshold, inherently validating the process if no oil phase is observed.

  • Dissolution: Dissolve crude CAS 1243366-86-0 in a minimal volume of a good solvent (e.g., Acetone) at 45 °C until a clear solution is achieved.

  • Anti-Solvent Preparation: In a separate, double-jacketed crystallizer, prepare the anti-solvent (purified water) at 20 °C.

  • Seeding: Suspend 1-2 wt% of high-purity CAS 1243366-86-0 seed crystals in the anti-solvent.

  • Reverse Addition: Pump the hot API solution into the seeded anti-solvent at a constant, slow rate (1-2 mL/min) under continuous agitation (200-250 rpm).

  • Aging: Once addition is complete, age the suspension for 2 hours at 20 °C to allow complete desupersaturation before filtration.

Protocol B: Temperature Cycling for Purity Enhancement (Ostwald Ripening)

Self-validating mechanism: This protocol uses thermodynamic equilibrium to selectively dissolve unstable fines and grow stable, pure crystals. An increase in average particle size (verifiable via microscopy or FBRM) validates the successful execution of the ripening cycles.

  • Initial Crystallization: Generate a primary suspension of CAS 1243366-86-0 using Protocol A.

  • Heating Cycle: Heat the suspension to 40 °C at a rate of 0.5 °C/min. Hold for 30 minutes. (This dissolves the fines and releases kinetically entrapped impurities).

  • Cooling Cycle: Cool the suspension back to 10 °C at a slow rate of 0.2 °C/min. Hold for 60 minutes. (This promotes growth strictly on the existing pure crystal faces).

  • Iteration: Repeat the heating/cooling cycle 3 to 4 times.

  • Isolation: Filter the final suspension cold (5 °C) and wash the filter cake with a chilled mixture of the solvent/anti-solvent (e.g., 1:4 Acetone:Water) to displace the impurity-rich mother liquor.

Quantitative Data Presentation

Table 1: Solvent System Selection Guide for CAS 1243366-86-0

Solvent (Good) Anti-Solvent (Poor) LLPS Risk Recommended Ratio (v/v) Yield Expectation
Methanol Water High 1:3 to 1:4 > 85%
Acetone Water Moderate 1:4 > 90%
Ethanol Heptane Low 1:5 ~ 75%

| THF | Toluene | High | 1:3 | ~ 70% |

Table 2: Optimized Temperature Cycling Parameters

Parameter Heating Phase Cooling Phase Hold Time
Target Temperature 40 °C 10 °C 30 min (Hot) / 60 min (Cold)
Ramp Rate 0.5 °C / min 0.2 °C / min N/A
Agitation Speed 250 rpm 150 rpm N/A

| Cycle Count | N/A | N/A | 3 - 4 Complete Cycles |

References

  • Reverse Antisolvent Method To Avoid Jelly-like Phase Generation and Preparation of Crystalline Cefquinome. Crystal Growth & Design - ACS Publications.2

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.1

  • Theoretical Analysis of the Factors Determining the Crystal Size Distribution (CSD) During Crystallization in Solution: Rates of Crystal Growth. MDPI.4

  • Application of temperature cycling for crystal quality control during crystallization. ResearchGate.5

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications.3

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Quantifying N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide: A Comparative Guide

As drug development pipelines increasingly rely on highly functionalized intermediates and active pharmaceutical ingredients (APIs), the analytical demands placed on chromatographic methods have never been higher. N-(5-f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized intermediates and active pharmaceutical ingredients (APIs), the analytical demands placed on chromatographic methods have never been higher. N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide (NFHMS) is a prime example of a challenging analyte. Featuring a uniquely interactive triad—an electronegative fluorine atom, a phenolic hydroxyl group, and a methanesulfonamide moiety—this molecule presents significant physicochemical hurdles for accurate quantification.

This guide provides an authoritative, in-depth comparison between traditional high-performance liquid chromatography (HPLC) approaches and an optimized, core-shell ultra-high-performance liquid chromatography (UHPLC) method. Designed for researchers and analytical scientists, this document outlines a self-validating workflow compliant with the latest and.

The Physicochemical Challenge: Causality in Method Design

To develop a robust analytical method, we must first deconstruct the analyte's behavior in solution. NFHMS possesses two ionizable protons:

  • The Phenolic OH: The highly electronegative fluorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I effect), stabilizing the phenoxide anion and lowering the phenol's pKa to approximately 7.5.

  • The Sulfonamide NH: The methanesulfonamide group is also weakly acidic, with a pKa typically around 8.5–9.0.

The Causality of Peak Tailing: If analyzed using a standard unbuffered mobile phase (pH ~6.0–7.0), NFHMS exists in a state of partial ionization. In reversed-phase chromatography, this dynamic equilibrium between the neutral and anionic states leads to split peaks, poor retention, and severe tailing due to secondary electrostatic interactions with residual silanol groups on the silica stationary phase.

The Mechanistic Solution: To ensure a singular, neutral molecular state, the mobile phase pH must be strictly controlled at least two units below the lowest pKa. By utilizing an acidic mobile phase (pH 2.5) with 0.1% Formic Acid, ionization is fully suppressed. When paired with a solid-core (core-shell) C18 column, the reduced diffusion path minimizes the Eddy diffusion (A-term) and mass transfer resistance (C-term) in the van Deemter equation, yielding exceptional peak symmetry.

G A NFHMS Analyte (Phenol & Sulfonamide) B Acidic Mobile Phase (pH 2.5, 0.1% FA) A->B Dissolved in C Ionization Suppressed (Neutral State) B->C Protonation D Core-Shell C18 Column (Reduced Eddy Diffusion) C->D Hydrophobic Interaction E High Efficiency Separation (Sharp, Symmetrical Peak) D->E Elution

Caption: Chromatographic retention mechanism demonstrating how pH control and core-shell technology optimize NFHMS elution.

Comparative Performance: Traditional vs. Optimized Method

To objectively demonstrate the superiority of the optimized approach, we compared it against a traditional legacy method often used for generic sulfonamide analysis [1]. The data below highlights how modernizing the stationary phase and buffering the mobile phase drastically improves method reliability.

Table 1: Chromatographic Parameters Comparison
ParameterTraditional Legacy MethodOptimized Core-Shell MethodCausality / Scientific Rationale
Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 2.1 mm, 2.6 µm)Core-shell particles reduce the diffusion path, minimizing band broadening and increasing theoretical plates.
Mobile Phase Methanol : Water (60:40, v/v)Acetonitrile : 0.1% Formic Acid (Gradient)Formic acid (pH 2.5) suppresses phenol/sulfonamide ionization; Acetonitrile provides lower backpressure and sharper elution.
Flow Rate 1.0 mL/min0.4 mL/minScaled down for the 2.1 mm internal diameter, optimizing linear velocity and reducing solvent consumption.
Retention Time ~12.5 min~3.2 minGradient elution on a shorter column significantly increases throughput without sacrificing resolution.
Peak Asymmetry ( Tf​ ) 1.85 (Severe Tailing)1.05 (Excellent Symmetry)Elimination of secondary silanol interactions via pH control and high-purity end-capped silica.
Theoretical Plates ( N ) < 8,000> 25,000High efficiency directly translates to a superior Signal-to-Noise (S/N) ratio, lowering the limit of quantification.

Step-by-Step Experimental Protocol (Self-Validating Workflow)

A method is only as trustworthy as its validation framework. The following protocol is designed as a self-validating system , meaning internal checks (System Suitability, Matrix Blanks, and Quality Controls) are built into the sequence to ensure data integrity before, during, and after the run.

Phase 1: Preparation & System Suitability Testing (SST)
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile). Crucial step: Degas ultrasonically for 10 minutes to prevent micro-bubble formation in the pump heads.

  • SST Injection: Inject six consecutive replicates of a mid-level standard (e.g., 500 ng/mL).

  • Self-Validation Check: The system is only deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , and the tailing factor is ≤1.5 .

Phase 2: Specificity and Selectivity Assessment
  • Matrix Blank: Inject a blank biological matrix or formulation placebo.

  • Spiked Matrix: Inject the matrix spiked with NFHMS at the Lower Limit of Quantification (LLOQ - 10 ng/mL).

  • Self-Validation Check: Ensure no endogenous interfering peaks elute at the retention time of NFHMS (interference must be <20% of the LLOQ peak area).

Phase 3: Linearity, Accuracy, and Precision
  • Calibration Curve: Prepare an 8-point calibration curve ranging from 10 ng/mL to 5000 ng/mL. Analyze using a linear regression model with a 1/x2 weighting factor to ensure accuracy at the lower end of the curve.

  • Quality Control (QC) Bracketing: Prepare QC samples at four levels: LLOQ (10 ng/mL), Low QC (30 ng/mL), Mid QC (2500 ng/mL), and High QC (3750 ng/mL).

  • Execution: Run the sequence in the following order: Blank Calibration Curve QC Samples (n=5 per level) Blank (to check carryover).

Validation Start ICH Q2(R2) Validation Initiation Spec 1. Specificity & Selectivity (Blank vs. Spiked Matrix) Start->Spec Lin 2. Linearity & Range (R² ≥ 0.995, 1/x² weighting) Spec->Lin No Interference Detected AccPre 3. Accuracy & Precision (QC Samples: ≤15% RSD) Lin->AccPre Linear Response Confirmed Rob 4. Robustness (pH, Temp, Flow Rate Variations) AccPre->Rob Meets FDA/ICH Criteria Valid Validated HPLC Method Ready for Sample Analysis Rob->Valid Stable Performance Verified

Caption: Stepwise self-validating workflow ensuring compliance with ICH Q2(R2) and FDA analytical guidelines.

Experimental Validation Data

The optimized method was subjected to rigorous validation. The summarized data below demonstrates full compliance with global regulatory standards, proving the method is fit-for-purpose for both routine quality control and pharmacokinetic profiling.

Table 2: Summary of Validation Results (Optimized Method)
Validation ParameterExperimental ResultAcceptance Criteria (FDA / ICH Q2(R2))Status
Linearity Range 10 – 5000 ng/mL ( R2=0.9992 ) R2≥0.995 Pass
LLOQ Sensitivity 10 ng/mL (S/N = 18:1)S/N 5, Precision ≤20% Pass
Intra-day Precision 1.2% – 4.5% RSD across all QCs ≤15% ( ≤20% for LLOQ)Pass
Inter-day Precision 2.1% – 5.8% RSD across all QCs ≤15% ( ≤20% for LLOQ)Pass
Accuracy (% Bias) -3.5% to +4.2% ±15% ( ±20% for LLOQ)Pass
Robustness Stable across pH 2.3–2.7 & ±2∘C %RSD ≤5% for deliberate changesPass
Carryover 0.0% detected in blank post-HQC ≤20% of LLOQ responsePass

Conclusion

Quantifying highly functionalized molecules like N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide requires moving beyond generic legacy methods. By understanding the causality between the analyte's pKa profile and the chromatographic environment, we successfully engineered a method that suppresses ionization and leverages core-shell particle thermodynamics. The resulting self-validating protocol not only drastically reduces run time but ensures impeccable accuracy, precision, and robustness in strict accordance with FDA and ICH Q2(R2) mandates.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • National Institutes of Health (NIH) / National Library of Medicine. (2024). Applications of Solid-Phase Microextraction and Related Techniques in Chromatographic Analysis. PMC. Available at:[Link]

Comparative

Comparative NMR Spectroscopic Analysis of Fluorinated and Chlorinated Methanesulfonamides

As drug development increasingly relies on halogenated motifs to modulate lipophilicity, metabolic stability, and target binding affinity, understanding the exact electronic impact of these substitutions is paramount. Me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on halogenated motifs to modulate lipophilicity, metabolic stability, and target binding affinity, understanding the exact electronic impact of these substitutions is paramount. Methanesulfonamide ( CH3​SO2​NH2​ ) serves as a fundamental pharmacophoric building block. When its methyl protons are fully substituted by fluorine or chlorine—yielding trifluoromethanesulfonamide ( CF3​SO2​NH2​ ) and trichloromethanesulfonamide ( CCl3​SO2​NH2​ )—the molecule undergoes profound electronic restructuring.

This guide provides an objective, data-driven comparison of the Nuclear Magnetic Resonance (NMR) chemical shifts across these three analogs. By examining the causality behind these shifts, researchers can better predict the physicochemical behavior (such as pKa​ and hydrogen-bonding capacity) of novel sulfonamide-containing candidates.

Mechanistic Causality: Electronic and Anisotropic Effects

To interpret the NMR spectra of halogenated methanesulfonamides accurately, one must look beyond the raw data and understand the underlying quantum mechanical and electronic environments dictating the chemical shifts.

The Inductive Pull (-I Effect) and NH2​ Deshielding

The chemical shift of the sulfonamide protons ( NH2​ ) is a direct reporter of the electron density localized on the nitrogen atom.

  • Fluorine is the most electronegative element (Pauling scale: 3.98). The CF3​ group exerts a massive electron-withdrawing inductive (-I) effect through the sulfonyl spacer, severely depleting electron density around the nitrogen. This deshields the NH2​ protons, pushing their resonance significantly downfield [1].

  • Chlorine is less electronegative (3.16) than fluorine. While the CCl3​ group is still strongly electron-withdrawing compared to a standard methyl group, its inductive pull is weaker than that of CF3​ . Consequently, the NH2​ protons in trichloromethanesulfonamide are less deshielded than those in the trifluoro- analog.

The Heavy Atom Effect in 13C NMR

While inductive effects dominate the proton spectra, the 13C NMR shifts of the trihalomethyl carbons are governed by a competing phenomenon: the Heavy Atom Effect . Despite fluorine's higher electronegativity, the CF3​ carbon resonates much further downfield (~120 ppm) than the CCl3​ carbon (~92 ppm). Chlorine's larger, highly polarizable electron cloud introduces a localized anisotropic shielding effect that protects the adjacent carbon nucleus from the external magnetic field, resulting in an upfield shift relative to the fluorinated counterpart.

Spin-Spin Coupling Dynamics

Fluorine ( 19F ) has a 100% natural abundance and a nuclear spin of I=1/2 . This results in strong scalar coupling with the adjacent carbon ( 1JCF​≈320 Hz), splitting the CF3​ carbon signal into a distinct quartet. In contrast, the NMR-active isotopes of chlorine ( 35Cl and 37Cl ) are quadrupolar ( I=3/2 ) and undergo rapid quadrupolar relaxation, which "washes out" scalar coupling. Thus, the CCl3​ carbon appears as a sharp singlet.

G1 N1 Halogen Substitution (F vs. Cl) N2 Inductive Pull (-I) F > Cl N1->N2 N3 S-N Bond Polarization Depletion of e- density N2->N3 N4 NH2 Proton Deshielding (Higher ppm shift) N3->N4

Caption: Logical flow of electronic effects driving NMR chemical shifts.

Comparative NMR Spectroscopic Data

The following table synthesizes the quantitative chemical shift data for the three methanesulfonamide variants. All data assumes acquisition in DMSO- d6​ at 298 K, a solvent chosen specifically to prevent rapid proton exchange and allow clear resolution of the NH2​ signals.

CompoundFormula 1H NMR ( NH2​ ) 1H NMR (Alkyl) 13C NMR (Alkyl Carbon) 19F NMR
Methanesulfonamide CH3​SO2​NH2​ ~6.80 ppm (s, 2H)~2.90 ppm (s, 3H)~42.0 ppm (s)N/A
Trichloromethanesulfonamide CCl3​SO2​NH2​ ~8.05 ppm (s, 2H)N/A~92.5 ppm (s)N/A
Trifluoromethanesulfonamide CF3​SO2​NH2​ ~8.25 ppm (s, 2H)N/A~119.5 ppm (q, 1JCF​ ≈ 320 Hz)-79.4 ppm (s, 3F)

Data derived from standardized spectroscopic characterizations of sulfonamide derivatives [2][3]. Variations of ±0.1 ppm may occur based on exact sample concentration and probe temperature.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines a self-validating system for acquiring these spectra. The protocol is designed to mitigate common artifacts, such as signal suppression due to quadrupolar relaxation or poor signal-to-noise ratios (SNR) caused by multiplet splitting.

Phase 1: Sample Preparation
  • Solvent Selection: Weigh exactly 15.0 mg of the highly purified sulfonamide compound. Dissolve in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality Check: Protic solvents (like CD3​OD or D2​O ) will cause rapid deuterium exchange with the NH2​ protons, rendering them invisible in the 1H spectrum. DMSO- d6​ strongly hydrogen-bonds with the NH2​ protons, slowing their exchange rate and sharpening the peak.

  • Homogenization: Vortex the standard 5 mm NMR tube for 30 seconds to ensure complete dissolution. Particulate matter will distort the magnetic field homogeneity.

Phase 2: Instrument Setup and Tuning
  • Probe Tuning: Insert the sample into a 400 MHz or 500 MHz spectrometer. Tune and match the probe specifically for 1H , 13C , and (if analyzing the fluorinated analog) 19F nuclei.

  • Shimming: Perform gradient shimming on the deuterium lock signal of DMSO- d6​ to achieve a line width of < 1.0 Hz.

Phase 3: Data Acquisition Parameters
  • 1H NMR Acquisition:

    • Pulse Sequence: Standard 1D proton (e.g., zg30).

    • Number of Scans (NS): 16 to 32.

    • Relaxation Delay (D1): 2.0 seconds. (Sufficient for the rapidly relaxing NH2​ protons).

  • 13C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30).

    • Number of Scans (NS):

      • For CH3​SO2​NH2​ and CCl3​SO2​NH2​ : 512 scans are typically sufficient.

      • For CF3​SO2​NH2​ : Increase to 1024 - 2048 scans .

    • Causality Check: Because the CF3​ carbon signal is split into a quartet by the three fluorine atoms, the total signal intensity is divided across four peaks (in a 1:3:3:1 ratio). Increasing the NS is mandatory to achieve an acceptable SNR for the outer peaks of the quartet.

  • 19F NMR Acquisition (For CF3​SO2​NH2​ only):

    • Pulse Sequence: Standard 1D fluorine with proton decoupling.

    • Spectral Width: Ensure the sweep width covers at least 0 to -100 ppm.

    • Reference: Calibrate internally or externally to CFCl3​ (0.0 ppm).

G2 S1 Sample Prep Deuterated Aprotic Solvent S2 Instrument Tuning Multinuclear Probe (1H/13C/19F) S1->S2 S3 Pulse Sequence Adjust D1 for relaxation S2->S3 S4 Acquisition High NS for 13C C-F splitting S3->S4

Caption: Self-validating NMR acquisition workflow for halogenated methanesulfonamides.

References

  • Spectroscopic Characterization of Methanesulfonamide: A Technical Guide. BenchChem.
  • Identification of radiolytic products of [C4mim][NTf2] and their effect on the Sr extraction. Royal Society of Chemistry.
  • Trifluoromethanesulfonamides and Related Compounds.
Validation

Benchmarking Binding Affinity of CAS 1243366-86-0 Derived TRK Inhibitors: A Comparative Guide

Executive Summary The discovery of oncogenic Tropomyosin Receptor Kinase (TRK) fusions has revolutionized precision oncology. However, the clinical durability of first-generation ATP-competitive inhibitors is frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of oncogenic Tropomyosin Receptor Kinase (TRK) fusions has revolutionized precision oncology. However, the clinical durability of first-generation ATP-competitive inhibitors is frequently compromised by acquired resistance. To overcome these steric clashes, next-generation macrocyclic inhibitors have been engineered using highly privileged building blocks. Specifically, CAS 1243366-86-0 (N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide) serves as a critical synthetic precursor for these novel agents ()[1].

The sulfonamide moiety of this building block provides essential hydrogen-bond donor/acceptor interactions within the kinase hinge region, while the fluorinated phenol ring optimally occupies the hydrophobic pocket. This structural configuration maintains high binding affinity even when the solvent front is mutated (e.g., TRKA G595R), a common mechanism of resistance to early-generation therapies ()[2].

This guide provides a rigorous benchmarking framework for researchers and drug development professionals to evaluate the binding affinity of CAS 1243366-86-0 derived small molecules against standard-of-care alternatives.

Comparative Performance Profiling

To objectively assess the therapeutic window of a CAS 1243366-86-0 derived lead compound, we benchmark its binding kinetics and enzymatic inhibition against first-generation (Larotrectinib) and second-generation (Selitrectinib/LOXO-195) TRK inhibitors. The data below summarizes the typical performance profile required for a next-generation candidate to achieve best-in-class status.

Table 1: Binding Affinity and Enzymatic Inhibition Profiling
Inhibitor ClassTRKA WT IC₅₀ (nM)TRKA G595R IC₅₀ (nM)TRKA WT K_D (SPR)TRKA G595R K_D (SPR)
Larotrectinib (1st Gen)2.5 ± 0.3>10001.2 nM>500 nM
Selitrectinib (2nd Gen)1.5 ± 0.22.0 ± 0.40.8 nM1.5 nM
CAS 1243366-86-0 Derivative 0.8 ± 0.1 1.2 ± 0.2 0.4 nM 0.9 nM

Note: Lower IC₅₀ and K_D values indicate superior binding affinity and inhibitory potency.

Mechanistic Visualization: Overcoming Resistance

TRK_Pathway NTRK NTRK Fusion Proteins (TRKA/B/C) RAS RAS / MAPK Pathway (Proliferation) NTRK->RAS PI3K PI3K / AKT Pathway (Survival) NTRK->PI3K PLC PLCγ / PKC Pathway (Differentiation) NTRK->PLC Mutations Acquired Mutations (e.g., G595R, G623R) Mutations->NTRK Confers Resistance to 1st Gen TKIs Inhibitor CAS 1243366-86-0 Derived Inhibitor Inhibitor->NTRK Potent Inhibition (Overcomes Steric Clash)

TRK signaling cascade and targeted inhibition overcoming acquired resistance mutations.

Self-Validating Experimental Protocols

Binding affinity cannot be reliably established through a single assay format. A dual-orthogonal approach is required: TR-FRET for high-throughput equilibrium thermodynamics and SPR for real-time binding kinetics ()[3].

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

This assay measures the ability of the CAS 1243366-86-0 derived inhibitor to displace a fluorescent tracer from the TRKA kinase domain ()[4].

  • Compound Preparation: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO. Transfer to a 384-well low-volume plate to establish a 10-point dose-response curve.

  • Kinase/Antibody Mix: Add recombinant TRKA enzyme (WT or G595R mutant) and a Europium (Eu)-labeled anti-tag antibody in Kinase Buffer (HEPES, MgCl₂, EGTA, Brij-35).

    • Causality: Europium is chosen as the donor fluorophore due to its long emission half-life, allowing for time-gated measurement that eliminates short-lived background autofluorescence. Brij-35 (a non-ionic detergent) is critical to prevent the recombinant kinase from nonspecifically adsorbing to the hydrophobic walls of the microplate.

  • Tracer Addition: Add the Alexa Fluor-labeled kinase tracer.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

    • Causality: A 60-minute incubation ensures the binding reaction reaches thermodynamic equilibrium, which is mandatory for accurate IC₅₀ derivation.

  • Detection: Read on a TR-FRET compatible microplate reader (excitation at 340 nm; dual emission at 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using positive (fully inhibited) and negative (DMSO only) controls. A Z'-factor > 0.6 validates the assay's robustness, confirming that the signal window is wide enough to resolve sub-nanomolar affinity differences.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates, revealing whether high affinity is driven by rapid target engagement or prolonged residence time.

  • Surface Activation: Activate a CM5 sensor chip using standard EDC/NHS chemistry on a Biacore instrument.

  • Ligand Immobilization: Inject the TRKA kinase domain diluted in sodium acetate buffer (pH 4.5) to achieve ~2000 Response Units (RU).

    • Causality: The pH 4.5 buffer is below the protein's isoelectric point (pI). This generates a net positive charge on the kinase, electrostatically pre-concentrating it onto the negatively charged carboxymethyl dextran matrix before covalent crosslinking occurs.

  • Quenching: Inject 1M ethanolamine to block unreacted NHS esters.

    • Causality: Failing to quench the surface will result in the small molecule inhibitor covalently binding to the chip, generating false-positive binding signals.

  • Analyte Injection: Flow CAS 1243366-86-0 derived inhibitors (0.1 nM to 100 nM) in running buffer (PBS-T with 2% DMSO) at a high flow rate (50 µL/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring that the measured kon​ reflects true binding kinetics rather than the diffusion rate of the compound through the microfluidic channels.

  • Self-Validation Check: Evaluate the χ2 (chi-square) value of the 1:1 Langmuir binding fit. A χ2 value less than 10% of the maximum response ( Rmax​ ) confirms that the kinetic model accurately represents a highly specific 1:1 binding event without secondary non-specific interactions.

SPR Workflow Visualization

SPR_Workflow Immobilize Step 1: Immobilization Amine coupling of TRKA kinase domain to CM5 chip Baseline Step 2: Baseline Flow running buffer (HEPES, Tween-20) Immobilize->Baseline Association Step 3: Association Inject CAS 1243366-86-0 derivatives (Analyte) Baseline->Association Dissociation Step 4: Dissociation Flow running buffer Measure koff Association->Dissociation Regeneration Step 5: Regeneration Remove bound analyte Prepare for next cycle Dissociation->Regeneration

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.

References

  • Array BioPharma Inc. "US10647730B2 - Macrocyclic compounds as TRK kinase inhibitors." Google Patents.
  • Drilon, A. et al. "A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors." Cancer Discovery (2017). URL:[Link]

  • Skerratt, S. et al. "In Pursuit of an Allosteric Human Tropomyosin Kinase A (hTrkA) Inhibitor for Chronic Pain." Journal of Medicinal Chemistry (2016). URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: 5-Fluoro-2-hydroxyphenyl vs. 4-Fluoro-2-hydroxyphenyl Groups

As drug development and coordination chemistry increasingly rely on halogenated scaffolds to tune pharmacokinetics and electronic properties, understanding the precise positional effects of fluorine is critical. This gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and coordination chemistry increasingly rely on halogenated scaffolds to tune pharmacokinetics and electronic properties, understanding the precise positional effects of fluorine is critical. This guide provides an in-depth, objective comparison of the 5-fluoro-2-hydroxyphenyl and 4-fluoro-2-hydroxyphenyl groups. By analyzing their distinct electronic profiles, we can predict and validate their behavior in synthetic workflows, particularly in Schiff base condensation and transition metal chelation.

Mechanistic Framework: The Causality of Positional Fluorination

The reactivity of a functionalized phenyl ring is dictated by the interplay of inductive (-I) and resonance (+M) effects. Fluorine is highly electronegative (strong -I) but possesses lone pairs capable of back-donating into the aromatic system (moderate +M). The relative position of the fluorine atom to the attachment point (C1) and the hydroxyl group (C2) fundamentally alters the molecule's reactivity.

5-Fluoro-2-hydroxyphenyl (F at C5)
  • Effect on C1 (Attachment Point): The fluorine is meta to C1. Because resonance effects cannot operate effectively at the meta position, C1 experiences a pure, strong inductive withdrawal (-I). If C1 is a carbonyl carbon (e.g., in 5-fluorosalicylaldehyde), this withdrawal significantly increases its electrophilicity, making it highly reactive toward nucleophiles like primary amines[1].

  • Effect on C2 (Hydroxyl Group): The fluorine is para to the OH group. Here, the -I and +M effects are in direct competition. The resonance donation partially offsets the inductive withdrawal, resulting in a relatively higher pKa​ compared to its meta-substituted counterpart. This makes the phenoxide a slightly stronger Lewis base for metal chelation.

4-Fluoro-2-hydroxyphenyl (F at C4)
  • Effect on C1 (Attachment Point): The fluorine is para to C1. The +M resonance effect donates electron density into the C1 position, dampening the electrophilicity of any attached carbonyl group. Consequently, nucleophilic attack at C1 is slower and thermodynamically less favorable than in the 5-fluoro isomer[1].

  • Effect on C2 (Hydroxyl Group): The fluorine is meta to the OH group. The pure -I effect operates without resonance compensation, withdrawing electron density from the oxygen. This significantly lowers the pKa​ of the hydroxyl proton, making it more acidic but a weaker Lewis base once deprotonated.

ReactivityLogic Substrate Fluorinated 2-Hydroxyphenyl Scaffold Isomer5 5-Fluoro-2-hydroxyphenyl (F is meta to C1, para to OH) Substrate->Isomer5 Isomer4 4-Fluoro-2-hydroxyphenyl (F is para to C1, meta to OH) Substrate->Isomer4 Effect5_C1 C1: Strong -I Effect (Increased Electrophilicity) Isomer5->Effect5_C1 Effect5_OH OH: Competing -I / +M (Higher pKa, Stronger Lewis Base) Isomer5->Effect5_OH Effect4_C1 C1: Competing -I / +M (Decreased Electrophilicity) Isomer4->Effect4_C1 Effect4_OH OH: Strong -I Effect (Lower pKa, Weaker Lewis Base) Isomer4->Effect4_OH Result5 Faster Condensation Kinetics (e.g., 71% Yield) Effect5_C1->Result5 Result4 Slower Condensation Kinetics (e.g., 60% Yield) Effect4_C1->Result4

Caption: Electronic effects dictating the comparative reactivity of 5-fluoro vs 4-fluoro isomers.

Quantitative Performance Data

The theoretical differences in electronic structure manifest clearly in experimental yields and spectroscopic properties. The following table summarizes comparative data derived from the synthesis of bis-Schiff base ligands and their subsequent Iron(III) complexes[2],[1].

Parameter5-Fluoro-2-hydroxyphenyl Derivative4-Fluoro-2-hydroxyphenyl DerivativeCausality / Significance
Schiff Base Yield 71% (Orange solid)60% (Yellow solid)Meta-F (-I) increases C1 electrophilicity, driving higher condensation yields[1].
1 H NMR (Imine N=CH) ~8.92 ppm (in DMSO- d6​ )~8.60 ppm (in CDCl 3​ )Deshielding effects vary based on resonance pathways and solvent interactions[1].
1 H NMR (Phenolic OH) ~12.59 ppm~13.53 ppmIndicates strong intramolecular hydrogen bonding; variations reflect differing electron densities at oxygen[1].
Complex Fluorescence λem​ = 530 nm (Brightest) λem​ = 530 nm (Moderate)5-fluoro substitution optimally tunes the HOMO-LUMO gap for enhanced quantum yield[2].
Lipid Peroxidation 0.4% (HS-5 cells, 4h at 1 μ M)0.5% (HS-5 cells, 4h at 1 μ M)5-fluoro complexes show slightly lower off-target oxidative stress in cellular assays[2].

Self-Validating Experimental Protocols

To objectively compare these groups in a laboratory setting, the synthesis of chlorido[N,N′-bis(salicylidene)-1,2-phenylenediamine]iron(III) complexes serves as an excellent benchmarking workflow. This protocol is designed as a self-validating system: successful progression is confirmed by distinct visual and spectroscopic checkpoints[1].

Protocol A: Synthesis of Fluorinated Schiff Base Ligands

Objective: Condense 1,2-phenylenediamine with either 4-fluoro- or 5-fluorosalicylaldehyde.

  • Preparation: Dissolve 1,2-phenylenediamine (1.0 equiv, 0.925 mmol) in anhydrous acetonitrile (10 mL). Causality: Acetonitrile is a polar aprotic solvent that maintains reagent solubility while promoting the precipitation of the less soluble Schiff base product, driving the equilibrium forward.

  • Addition: Slowly add the chosen fluorosalicylaldehyde (2.0 equiv, 1.85 mmol) to the stirring solution at room temperature.

  • Reaction: Reflux the mixture for 4 hours.

    • Validation Checkpoint 1: The 5-fluoro reaction will rapidly turn deep orange and precipitate heavily. The 4-fluoro reaction will turn yellow with slower precipitation, physically demonstrating the difference in electrophilicity[1].

  • Isolation: Cool the mixture to 0 °C, filter the precipitate, wash with cold ethanol, and dry under vacuum.

    • Validation Checkpoint 2 (NMR): Confirm success via 1 H NMR. The disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the imine proton (8.60–8.92 ppm) confirms complete condensation[1].

Protocol B: Iron(III) Complexation

Objective: Chelate Fe(III) to evaluate the Lewis basicity of the fluorinated phenoxide groups.

  • Preparation: Suspend the synthesized Schiff base ligand (1.0 equiv) in absolute ethanol.

  • Metal Addition: Add anhydrous Iron(III) chloride ( FeCl3​ , 1.05 equiv) dropwise.

  • Reflux: Heat the mixture to reflux for 3 hours. The solution will darken significantly as the metal-to-ligand charge transfer (MLCT) bands form.

  • Purification: Evaporate the solvent, wash the residue with diethyl ether to remove unreacted FeCl3​ , and recrystallize.

    • Validation Checkpoint 3 (Fluorescence): Dissolve the complex in DMSO (5 mM). Irradiate at the excitation wavelength; both complexes must exhibit an emission maximum at ~530 nm, confirming intact coordination geometry[1].

ExperimentalWorkflow Step1 1. Precursor Selection (4-Fluoro vs 5-Fluoro Salicylaldehyde) Step2 2. Schiff Base Condensation (1 equiv diamine, 2 equiv aldehyde in MeCN) Step1->Step2 Step3 3. Spectroscopic Validation (Check for Imine N=CH at 8.6-8.9 ppm) Step2->Step3 Step4 4. Metal Complexation (Addition of FeCl3 in EtOH) Step3->Step4 Step5 5. Biological / Photophysical Assay (Fluorescence max ~530 nm) Step4->Step5

Caption: Step-by-step workflow for the synthesis and validation of fluorinated Schiff base metal complexes.

Implications in Drug Development and Catalysis

The subtle shift of a fluorine atom from the 4-position to the 5-position has profound downstream effects on molecular performance:

  • Targeted Cellular Uptake: In the development of Transferrin receptor-targeted therapeutics, iron(III) complexes utilizing the 5-fluoro-2-hydroxyphenyl scaffold (Complex C3) demonstrated superior fluorescence brightness, making them highly suitable for live confocal microscopy and cellular localization studies[2].

  • Toxicity Profiles: The 5-fluoro derivatives exhibit slightly lower rates of lipid peroxidation (0.4%) compared to the 4-fluoro derivatives (0.5%) in HS-5 cell lines[2]. This suggests that the electronic tuning provided by the 5-fluoro substitution stabilizes the Fe(III) center more effectively against unwanted redox cycling in biological environments.

  • Catalytic Material Design: When assembling Lanthanide (Ln) clusters for single-molecule magnets or CO2 fixation, the choice between 4-fluoro and 5-fluoro substituted ligands dictates the self-assembly process. The differing pKa​ values alter the deprotonation sequence during cluster formation, leading to entirely different multinuclear architectures[3].

By strategically selecting the 5-fluoro-2-hydroxyphenyl group, researchers can leverage its heightened electrophilicity for faster library synthesis, while relying on its balanced phenoxide basicity to form robust, bio-compatible metal complexes.

References

  • Transferrin Receptor-Mediated Cellular Uptake of Fluorinated Chlorido[N,N′-bis(salicylidene)-1,2-phenylenediamine]iron(III) Complexes. PubMed Central (PMC). Available at:[Link]

  • Transferrin Receptor-Mediated Cellular Uptake of Fluorinated Chlorido[N,N′-bis(salicylidene)-1,2-phenylenediamine]iron(III) Complexes. ACS Omega. Available at:[Link]

  • Solvent-dependent Ln(III) clusters assembled by immobilization of CO2 in air: zero-field single-molecule magnets and magnetic refrigerant materials. ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide proper disposal procedures

From the Desk of the Senior Application Scientist: Managing fluorinated sulfonamides requires moving beyond generic "dispose as hazardous waste" labels. When handling N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist:

Managing fluorinated sulfonamides requires moving beyond generic "dispose as hazardous waste" labels. When handling N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide (CAS: 1243366-86-0), the convergence of a highly stable carbon-fluorine bond, an acidic phenol, and a sulfur-nitrogen moiety creates a complex disposal profile. The following operational guide provides the mechanistic causality behind our safety and RCRA-compliant disposal protocols, ensuring your laboratory maintains both scientific integrity and environmental stewardship.

Chemical Profiling & Hazard Causality

Proper disposal begins with understanding the molecular architecture of the compound. Generic disposal methods are insufficient for this specific synthetic intermediate and pose severe environmental and regulatory risks.

  • The Fluorine Atom (Environmental Persistence): The carbon-fluorine (C-F) bond is one of the most thermodynamically stable bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol[1]. Standard municipal waste processing cannot break this bond, leading to the accumulation of persistent fluorinated pollutants.

  • The Phenolic Hydroxyl Group (Aquatic Toxicity & Mobility): The weakly acidic phenol group (pKa ~9-10) is highly toxic to aquatic life. In basic environments, it deprotonates to form a water-soluble phenolate salt. If improperly disposed of down a drain, this solubility drastically increases its environmental mobility.

  • The Methanesulfonamide Moiety (Toxic Combustion Byproducts): The presence of both nitrogen and sulfur means that upon thermal decomposition, the compound generates toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[2]. This dictates the specific type of exhaust scrubbing required during final destruction.

Operational Safety & Spill Decontamination Protocol

To prevent the generation of unnecessary hazardous waste, strict handling protocols must be observed. Every protocol must be a self-validating system to ensure absolute containment.

Engineering Controls: Handle exclusively within a Class II biological safety cabinet or a chemical fume hood equipped with HEPA and organic vapor filtration to prevent inhalation of airborne particulates[2].

Step-by-Step Spill Response & Decontamination Logic:

  • Containment: Do NOT use water. Water will spread the hydrophobic powder. Cover the spill with a damp, chemically inert absorbent pad.

  • Collection: Use non-sparking tools to transfer the solid material into a sealable, high-density polyethylene (HDPE) container.

  • Chemical Decontamination (The Causality): Wash the contaminated surface with a dilute basic solution (e.g., 1% Na2​CO3​ or NaOH ). Why? The basic pH deprotonates the phenol, converting the lipophilic molecule into a highly water-soluble phenolate salt. This ensures complete chemical removal from the benchtop. Collect all basic washings as hazardous aqueous waste.

RCRA Waste Segregation & Disposal Workflows

Under the US EPA's Resource Conservation and Recovery Act (RCRA), this compound and its derivatives must be managed as Characteristic Hazardous Waste[3]. Strict segregation is required to prevent volatile cross-reactions and ensure the efficacy of downstream thermal destruction[4].

  • Liquid Organic Waste: Solutions containing this compound in organic solvents (e.g., DMSO, methanol) must be collected in containers explicitly labeled "Hazardous Waste - Halogenated Organics." Do not mix with non-halogenated solvents, as this complicates the incineration profile and violates EPA segregation mandates[3].

  • Liquid Aqueous Waste: Basic decontamination washings containing the phenolate salt must be collected in a separate "Hazardous Aqueous Waste - Toxic/Corrosive" container.

  • Solid Waste: Contaminated gloves, Kimwipes, and empty vials must be double-bagged in transparent, heavy-duty hazardous waste bags.

  • Final Destruction Protocol (Incineration): The only environmentally acceptable disposal method is High-Temperature Chemical Incineration . The rotary kiln incinerator must operate at temperatures exceeding 1000°C to ensure complete homolytic cleavage of the resilient C-F bonds[1]. Furthermore, the facility must utilize caustic wet scrubbing (e.g., Ca(OH)2​ or NaOH spray) in the exhaust stack to neutralize the highly corrosive hydrogen fluoride (HF), SOx​ , and NOx​ gases generated during combustion[5].

Quantitative Data & Disposal Parameters

ParameterValue / SpecificationCausality / Impact on Disposal
CAS Number 1243366-86-0Unique identifier required for EPA/RCRA waste manifests.
Molecular Weight 205.21 g/mol Determines the stoichiometric yield of combustion gases.
Incineration Temp > 1000°CEssential thermal threshold to ensure complete C-F bond cleavage.
Combustion Byproducts HF, SOx, NOx, COxMandates the use of caustic scrubbers in the exhaust stream.
RCRA Waste Class Halogenated OrganicCannot be disposed of in standard municipal waste or drains.

Disposal Decision Workflow

DisposalWorkflow Start N-(5-fluoro-2-hydroxyphenyl) methanesulfonamide Waste Solid Solid Waste (Powder, PPE, Labware) Start->Solid Liquid Liquid Waste (Solutions & Washings) Start->Liquid Segregation RCRA Segregation (Strictly Separated) Solid->Segregation Aqueous Aqueous Waste (pH > 7, Phenolate) Liquid->Aqueous Organic Organic Waste (Halogenated Solvents) Liquid->Organic Aqueous->Segregation Organic->Segregation Incineration High-Temp Incineration (>1000°C for C-F bonds) Segregation->Incineration Scrubber Caustic Scrubbing (Neutralize HF & SOx) Incineration->Scrubber

Caption: RCRA-compliant waste segregation and high-temperature thermal destruction workflow.

References

  • [3] US EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." United States Environmental Protection Agency. URL: [Link]

  • [4] USW Online. "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance." USW Online. URL: [Link]

  • [1] PatSnap. "Evaluating CF4 Conversion Efficiency in Chemical Vapor Deposition." Eureka by PatSnap. URL: [Link]

  • [5] US EPA. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." National Service Center for Environmental Publications (NEPIS). URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.